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  • Product: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
  • CAS: 1212332-00-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Abstract (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral phenethylamine derivative with potential for significant neuromodulatory activity. This technical guide provides a comprehensive analysis of its...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral phenethylamine derivative with potential for significant neuromodulatory activity. This technical guide provides a comprehensive analysis of its putative mechanism of action, drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds. By dissecting the roles of its key structural features—the phenethylamine backbone, the (1S) stereochemistry, the N-methyl group, and the ortho-trifluoromethyl substituent—we can construct a probable pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential interactions with key central nervous system targets.

Introduction: Deconstructing the Molecule

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine belongs to the broad class of substituted phenethylamines, which are known for their diverse psychoactive properties, including stimulant, entactogen, and hallucinogenic effects[1]. The pharmacological activity of these compounds is dictated by their interactions with monoamine neurotransmitter systems[1]. The subject of this guide is a synthetic, chiral molecule, and understanding its mechanism of action requires a detailed examination of its constituent parts.

The core structure is phenethylamine, a naturally occurring trace amine that acts as a neuromodulator in the human brain[2]. Its derivatives are known to interact with a variety of receptors and transporters, influencing the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine. The specific substitutions on the phenethylamine skeleton of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine are what define its unique pharmacological profile.

The Phenethylamine Backbone: A Gateway to Neuromodulation

The phenethylamine core is the foundational element that allows the molecule to interact with monoaminergic systems. Phenethylamines can exert their effects through several primary mechanisms:

  • Monoamine Transporter Interaction: Many phenethylamine derivatives act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By binding to these transporters, they can inhibit the reuptake of neurotransmitters from the synaptic cleft and, in many cases, induce their release (efflux).[3][4]

  • Receptor Agonism: Certain phenethylamines can directly bind to and activate postsynaptic receptors, such as serotonin (5-HT) and dopamine (D) receptors.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: TAAR1 is a G-protein coupled receptor that is a key target for many phenethylamines[5]. Activation of TAAR1 can modulate the activity of monoamine transporters and the firing rate of monoaminergic neurons[5][6].

The specific substitutions on the phenethylamine backbone of our target compound will determine which of these mechanisms predominate.

The Significance of Stereochemistry: The (1S) Configuration

The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine exists as two enantiomers. The (1S) configuration is crucial, as biological systems are inherently chiral, and stereoselectivity is a well-established principle in pharmacology[7].

For many phenethylamine derivatives, the (S)-enantiomer is significantly more potent than the (R)-enantiomer in its interaction with monoamine transporters and receptors. For example, the (S)-enantiomers of many amphetamine-like compounds exhibit greater activity at DAT and NET. However, stereoselectivity can vary between different transporters and receptors. For instance, while NET and DAT may preferentially transport the (S)-enantiomer of a particular phenethylamine, SERT might favor the (R)-enantiomer[8][9]. The binding to TAAR1 also appears to be highly stereoselective[8]. Therefore, the (1S) configuration of the target compound is expected to confer a specific and potent pharmacological profile.

The Influence of N-Methylation

The presence of a methyl group on the nitrogen atom of the ethylamine side chain has several important implications for the molecule's mechanism of action:

  • Altered Receptor and Transporter Affinity: N-methylation can change the binding affinity and selectivity of the compound for its targets. For some phenethylamines, N-methylation increases potency at certain receptors while decreasing it at others.

  • Metabolic Stability: The N-methyl group can protect the amine from rapid metabolism by enzymes such as monoamine oxidase (MAO), potentially leading to a longer duration of action.

  • Blood-Brain Barrier Permeability: The increased lipophilicity from the N-methyl group can enhance the ability of the compound to cross the blood-brain barrier and exert its effects in the central nervous system.

The Role of the Ortho-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its ability to significantly alter a molecule's properties[10][11][12][13]. The placement of this group at the ortho position of the phenyl ring is a key determinant of the compound's activity.

  • Increased Lipophilicity and Metabolic Stability: The -CF3 group is highly lipophilic, which can improve membrane permeability and bioavailability. It is also a strong electron-withdrawing group, which can block aromatic hydroxylation, a common metabolic pathway for phenethylamines, thereby increasing the compound's half-life.

  • Altered Receptor Binding: The position of the substituent on the phenyl ring is critical. While para-substitution on phenethylamines often enhances serotonin-related activity, ortho-substitution can lead to a different pharmacological profile[14][15][16]. For example, in some classes of compounds, ortho-substitution can decrease activity at certain targets due to steric hindrance.

  • Comparison to Fenfluramine: The well-known anorectic agent fenfluramine has a trifluoromethyl group at the meta-position. Its active metabolite, norfenfluramine, is a potent serotonin releasing agent and 5-HT2 receptor agonist[17][18]. While this provides a useful point of comparison, the shift of the -CF3 group to the ortho position in our target compound is likely to result in a distinct pattern of receptor and transporter interactions.

Proposed Mechanism of Action: A Synthesis of Structural Insights

Based on the analysis of its structural components and the known pharmacology of related compounds, we can propose a multi-faceted mechanism of action for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

Primary Putative Mechanism: Monoamine Release and Reuptake Inhibition

The primary mechanism of action is likely to be the modulation of monoamine neurotransmission through interaction with DAT, NET, and SERT. The (1S) configuration suggests a potent interaction with these transporters. The ortho-trifluoromethyl group may confer a degree of selectivity for certain transporters over others.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake & Induces Efflux NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake & Induces Efflux SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Reuptake & Induces Efflux Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Norepinephrine_Vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_Vesicle Serotonin_Vesicle Serotonin Vesicle VMAT2->Serotonin_Vesicle D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds 5HT_Receptor Serotonin Receptors Serotonin->5HT_Receptor Binds

Figure 1: Proposed interaction with monoamine transporters.

Secondary Putative Mechanism: TAAR1 Agonism

As a phenethylamine derivative, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a strong candidate for being a TAAR1 agonist. The (1S) stereochemistry is likely to be critical for potent activation of this receptor. TAAR1 activation can lead to a reduction in the firing rate of monoaminergic neurons and can also modulate the function of monoamine transporters, often leading to a more controlled release of neurotransmitters compared to direct transporter substrates.

TAAR1_Signaling_Pathway Compound (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Compound->TAAR1 Binds and Activates G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Transporter_Modulation Modulation of Monoamine Transporters PKA->Transporter_Modulation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Figure 2: Putative TAAR1 signaling pathway.

Key Experimental Protocols for Elucidation of Mechanism

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

Radioligand Binding Assays

Objective: To determine the binding affinities of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine for DAT, NET, SERT, and various serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target transporter or receptor.

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) values from competition binding curves.

Neurotransmitter Release and Uptake Assays

Objective: To determine the functional effects of the compound on monoamine transporter activity.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Assay: Pre-incubate synaptosomes with the test compound and then add a radiolabeled neurotransmitter (e.g., [³H]dopamine). Measure the uptake of the neurotransmitter over time.

  • Release Assay: Pre-load synaptosomes with a radiolabeled neurotransmitter. Add the test compound and measure the release of the neurotransmitter into the supernatant.

  • Data Analysis: Determine the IC50 for uptake inhibition and the EC50 for release.

In Vitro Functional Assays for TAAR1

Objective: To determine if the compound is an agonist at TAAR1 and to measure its potency and efficacy.

Methodology:

  • Cell Culture: Use a cell line stably expressing human TAAR1.

  • cAMP Assay: Treat the cells with increasing concentrations of the test compound and measure the intracellular accumulation of cyclic AMP (cAMP), a second messenger for TAAR1 activation.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 and Emax values.

Experimental_Workflow Start Start: Characterization of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Binding_Assays Radioligand Binding Assays (DAT, NET, SERT, Receptors) Start->Binding_Assays Functional_Assays Neurotransmitter Uptake & Release Assays Start->Functional_Assays TAAR1_Assay TAAR1 Functional Assay (cAMP accumulation) Start->TAAR1_Assay Data_Analysis Comprehensive Data Analysis and Profile Generation Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis TAAR1_Assay->Data_Analysis In_Vivo_Studies In Vivo Microdialysis (Measure neurotransmitter levels in brain) Behavioral_Studies Behavioral Pharmacology (e.g., locomotor activity, drug discrimination) In_Vivo_Studies->Behavioral_Studies Data_Analysis->In_Vivo_Studies

Figure 3: Experimental workflow for mechanism elucidation.

Summary of Putative Pharmacological Profile

FeaturePredicted EffectRationale
Primary Targets Monoamine Transporters (DAT, NET, SERT)Phenethylamine backbone.
Secondary Target Trace Amine-Associated Receptor 1 (TAAR1)Phenethylamine structure; common target for this class.
Stereoselectivity (1S)-enantiomer is likely the more potent isomer.Established principle for many phenethylamines.[8][9]
Functional Activity Monoamine release and/or reuptake inhibition; TAAR1 agonism.Based on related compounds like amphetamine and fenfluramine.[17][18]
Influence of -CF3 Increased metabolic stability and potency.Known effects of trifluoromethyl substitution.[10][11][12][13]
Influence of N-CH3 Increased metabolic stability and blood-brain barrier penetration.Common effect of N-alkylation on phenethylamines.

Conclusion

The mechanism of action of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, while not yet empirically determined, can be logically inferred from its chemical structure and the extensive body of research on related phenethylamine derivatives. The compound is predicted to be a potent modulator of monoaminergic systems, likely acting as a monoamine releasing agent and/or reuptake inhibitor, with a significant potential for TAAR1 agonism. The (1S) stereochemistry is expected to confer high potency, while the N-methyl and ortho-trifluoromethyl substitutions are likely to enhance its metabolic stability and central nervous system activity. Further experimental validation is required to confirm this proposed mechanism and to fully characterize the pharmacological profile of this intriguing molecule.

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available at: [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. MDPI. Available at: [Link]

  • Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. PubMed. Available at: [Link]

  • Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Neuropharmacology. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available at: [Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. Available at: [Link]

  • Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity for the Stereoisomers of Amphetamine and Methamphetamine. Journal of Medicinal Chemistry. Available at: [Link]

  • Trifluoromethyl analogs of amphetamine and norephedrine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Norfenfluramine. Wikipedia. Available at: [Link]

  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Chemical Communications. Available at: [Link]

  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Activity of optically Pure (S)- and (R)-1-Aryl-2-phenylethylamines. NII. Available at: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Available at: [Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Neuropsychopharmacology. Available at: [Link]

  • Chirality & Bioactivity I.: Pharmacology. ResearchGate. Available at: [Link]

  • Amphetamine (oral route). Mayo Clinic. Available at: [Link]

  • Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. PubMed. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation and Stereochemical Analysis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Abstract: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical sectors. Its utility as a stereospecific building block necessitates an una...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral amine of significant interest in the pharmaceutical and agrochemical sectors. Its utility as a stereospecific building block necessitates an unambiguous determination of its three-dimensional atomic arrangement and absolute configuration. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the crystallographic analysis of this compound. We detail field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. The narrative emphasizes the causality behind experimental choices, from solvent selection in crystal growth to the interpretation of the Flack parameter for absolute stereochemical assignment. This document serves as both a practical guide for experimental work and a reference for understanding the structural nuances imparted by the influential trifluoromethyl group.

Part 1: The Significance of a Chiral Trifluoromethylated Amine

Chiral amines are indispensable building blocks in modern chemical synthesis, particularly in the creation of enantiomerically pure pharmaceuticals where the stereochemistry of a molecule dictates its efficacy and safety.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical and chemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, chiral α-trifluoromethyl amines are highly valuable scaffolds in medicinal chemistry.[2][3]

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, the subject of this guide, combines these critical features: a defined stereocenter and an ortho-trifluoromethyl-substituted phenyl ring. This specific architecture makes it a precursor for a range of complex, biologically active molecules. An exact understanding of its solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of robust synthetic pathways.

Part 2: Synthesis and Isolation of the (1S)-Enantiomer

The definitive (S) configuration of the target compound requires a stereocontrolled synthesis or an effective chiral resolution of a racemic mixture. A common and robust method involves the reductive amination of the corresponding ketone followed by diastereomeric salt formation with a chiral resolving agent.

Experimental Protocol: Synthesis and Resolution
  • Step 1: Reductive Amination of 2'-(Trifluoromethyl)acetophenone.

    • To a solution of 2'-(trifluoromethyl)acetophenone in a suitable solvent such as methanol, add an excess of methylamine (in solution or as a gas).

    • The reaction mixture is stirred, and a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction proceeds via the formation of an intermediate imine, which is then reduced to the racemic N-methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

    • Causality: Sodium borohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions. Methanol is a protic solvent that facilitates both imine formation and the reduction step.

  • Step 2: Chiral Resolution using a Chiral Acid.

    • Dissolve the crude racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of a chiral resolving agent, such as L-tartaric acid, in the same solvent.

    • The (1S)-amine will preferentially form a diastereomeric salt with the L-tartaric acid that is less soluble than the corresponding (1R)-amine salt.

    • Allow the solution to stand, facilitating the crystallization of the desired diastereomeric salt. The process can be aided by slow cooling or the addition of a seed crystal.

    • Causality: The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference, allowing for fractional crystallization.

  • Step 3: Isolation of the Free Amine.

    • Filter the crystalline diastereomeric salt and wash with a cold solvent to remove impurities.

    • Treat the purified salt with an aqueous base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (1S)-amine.

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. The enantiomeric excess should be confirmed using a suitable analytical technique, such as chiral HPLC.[4]

Part 3: Definitive Structural Elucidation via Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for determining the precise three-dimensional structure of a molecule.[5] It provides atomic coordinates, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.[6][7]

Cultivating Diffraction-Quality Crystals

The most challenging step in a crystallographic analysis is often growing a suitable single crystal.[8] The ideal crystal should be a well-ordered, single lattice, typically between 0.02 and 0.5 mm in all dimensions.[7]

Experimental Protocol: Crystallization
  • Solvent Selection: Dissolve a small amount of the purified (1S)-amine in a minimum of a volatile, relatively non-polar solvent. For a related compound, (S)-N-methyl-1-phenylethan-1-aminium chloride, diethyl ether was used successfully.[9] Other potential solvents include hexane, ethyl acetate, or mixtures thereof.

  • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. As the solvent slowly evaporates over several hours or days, the solution becomes supersaturated, promoting the growth of ordered crystals.

  • Temperature Control: Alternatively, dissolve the compound in a solvent at a slightly elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator. The decrease in solubility at lower temperatures can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure follows a well-defined workflow, which is essential for ensuring data integrity and a valid final structure.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_final Finalization crystal 1. Select & Mount Crystal cryo 2. Cryo-cool to ~100 K crystal->cryo diffractometer 3. Mount on Diffractometer cryo->diffractometer data_collection 4. X-ray Data Collection diffractometer->data_collection integration 5. Data Integration & Scaling data_collection->integration Diffraction Images solve 6. Structure Solution (Phase Problem) integration->solve Reflection Data refine 7. Structure Refinement solve->refine Initial Atomic Model validate 8. Validation & CheckCIF refine->validate Refined Structure cif 9. Generate CIF File validate->cif deposit 10. Deposit to CCDC cif->deposit

Caption: Experimental workflow for single-crystal X-ray diffraction.

  • Data Collection: The cryo-cooled crystal is irradiated with a monochromatic X-ray beam (often Mo or Cu Kα radiation).[7] The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded on a detector.[10]

  • Structure Solution & Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group.[10] Mathematical methods (e.g., direct methods or Patterson functions) are then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to improve its accuracy, a process monitored by the R-factor, which indicates the agreement between the calculated and observed diffraction data.[6]

Structural Analysis and Stereochemical Confirmation

The refined crystal structure provides a wealth of information. The data should be presented clearly for assessment.

Table 1: Representative Crystallographic Data for a Chiral Amine (Note: This is hypothetical data based on typical values for small organic molecules)

ParameterExpected ValueSignificance
Chemical FormulaC₁₀H₁₂F₃NConfirms the elemental composition of the crystallized molecule.
Formula Weight203.21 g/mol Consistent with the molecular formula.
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group, indicating the absence of inversion symmetry, which is required for a single enantiomer.[9]
a, b, c (Å)~8, ~10, ~15The dimensions of the unit cell.
V (ų)~1200The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor (R1)< 0.05A low R-factor indicates a good fit between the model and the experimental data.[6]
Flack Parameter0.0(1)A value close to zero confirms that the assigned absolute stereochemistry is correct.[6]
  • Absolute Stereochemistry: The most critical piece of data for a chiral molecule is the confirmation of its absolute configuration. In SCXRD, this is achieved through the analysis of anomalous dispersion effects. The resulting Flack parameter provides a definitive measure: a value near 0 indicates the correct (S) configuration has been modeled, while a value near 1 would indicate the incorrect (R) configuration was modeled.[6] This provides an unambiguous validation of the "(1S)" assignment.

  • Molecular Conformation: The analysis will reveal the precise bond lengths, angles, and torsion angles. Of particular interest is the dihedral angle between the phenyl ring and the ethylamine side chain, which defines the molecule's overall conformation.[11]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this molecule, N-H···N hydrogen bonds are expected to be a primary organizing force. Furthermore, interactions involving the trifluoromethyl group, such as weak C-H···F hydrogen bonds or dipole-dipole interactions, are likely to play a significant role in the crystal packing, similar to observations in related trifluoromethyl-containing structures.[12]

Part 4: Ensuring Scientific Integrity Through Data Deposition

Trustworthiness in scientific research is anchored in transparency and reproducibility. For crystallographic studies, this is achieved by depositing the final structural data into a public repository.

G Refined_Model Refined Structural Model CIF_File Crystallographic Information File (CIF) Refined_Model->CIF_File Validation checkCIF Validation CIF_File->Validation CCDC Cambridge Crystallographic Data Centre (CCDC) Validation->CCDC Submission Deposition_No Public Deposition Number CCDC->Deposition_No Assignment

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Foundational

In Vivo Metabolic Profiling of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine: Pathways, Kinetics, and Analytical Methodologies

Executive Summary (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a highly specialized chiral, fluorinated phenethylamine derivative. In drug design and forensic toxicology, understanding the metabolic fate of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a highly specialized chiral, fluorinated phenethylamine derivative. In drug design and forensic toxicology, understanding the metabolic fate of such compounds is critical for predicting pharmacokinetics, potential toxicity, and drug-drug interactions. This technical whitepaper provides an in-depth analysis of the in vivo metabolic pathways of this compound. By examining the structural determinants that dictate its biotransformation—specifically the chiral alpha-methyl group, the N-methyl substitution, and the ortho-trifluoromethyl ( −CF3​ ) group—we establish a predictive model for its clearance mechanisms. Furthermore, this guide outlines a self-validating experimental workflow for quantifying its metabolic stability using Human Liver Microsomes (HLMs).

Structural Determinants of Metabolism

The metabolic trajectory of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is governed by three critical structural features, each exerting distinct electronic and steric effects on metabolizing enzymes:

  • The (1S)-Alpha-Methyl Group: In standard phenethylamines, the alpha carbon is highly susceptible to oxidative deamination by monoamine oxidase (MAO). However, the presence of the alpha-methyl group introduces significant steric hindrance, effectively blocking MAO access to the amine [6]. This structural modification shifts the primary metabolic burden away from MAO and toward the Cytochrome P450 (CYP450) system.

  • The Ortho-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety is intensely electron-withdrawing and sterically demanding. Its placement at the ortho position creates a steric shield around the benzylic carbon, protecting it from rapid oxidation [5]. Furthermore, the carbon-fluorine bonds are exceptionally stable and deactivate the aromatic ring toward electrophilic attack, significantly reducing the rate of aromatic hydroxylation compared to non-fluorinated analogs [1]. Any CYP-mediated hydroxylation is forced to occur at the less hindered para or meta positions.

  • The N-Methyl Group: While the aromatic ring and alpha carbon are protected, the secondary amine remains metabolically labile. The N-methyl group is a prime target for rapid N-demethylation catalyzed primarily by CYP2D6 and CYP2C19 [2].

Core Metabolic Pathways (Phase I & II)

Based on the structural determinants, the in vivo metabolism of the compound proceeds via the following established pathways:

  • Pathway A: CYP-Mediated N-Demethylation (Major Phase I): The dominant metabolic route. CYP2D6 and CYP2C19 oxidize the N-methyl group to form an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amine, (1S)-1-[2-(trifluoromethyl)phenyl]ethylamine [2].

  • Pathway B: Oxidative Deamination (Minor Phase I): A secondary, slower CYP-mediated oxidation of the primary amine yields 2-(trifluoromethyl)acetophenone.

  • Pathway C: Aromatic Hydroxylation (Minor Phase I): CYP2D6 or CYP3A4 facilitates minor hydroxylation on the aromatic ring, yielding a 4-hydroxy or 5-hydroxy metabolite [5].

  • Pathway D: Phase II Conjugation: The hydroxylated metabolites undergo rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach hydrophilic glucuronic acid or sulfate groups, respectively, facilitating rapid renal excretion.

MetabolicPathway Parent (1S)-N-Methyl-1-[2-(CF3)phenyl]ethylamine (Parent Drug) Metabolite1 (1S)-1-[2-(CF3)phenyl]ethylamine (Primary Amine) Parent->Metabolite1 CYP2D6/2C19 (N-Demethylation) Metabolite3 4-Hydroxy-N-methyl Metabolite Parent->Metabolite3 CYP2D6/3A4 (Aromatic Hydroxylation) Metabolite2 2-(CF3)acetophenone (Ketone) Metabolite1->Metabolite2 CYP450 (Oxidative Deamination) Metabolite4 Glucuronide/Sulfate Conjugates Metabolite3->Metabolite4 UGT/SULT (Phase II Conjugation)

Fig 1. Phase I and Phase II metabolic pathways of the parent compound in vivo.

Experimental Workflows for Metabolic Profiling

To empirically validate these pathways and quantify intrinsic clearance ( CLint​ ), a highly controlled in vitro assay utilizing Human Liver Microsomes (HLMs) is required. HLMs are selected because they contain the full complement of membrane-bound CYP450 and UGT enzymes necessary to replicate hepatic Phase I and II metabolism [3].

Causality-Driven Protocol: HLM Metabolic Stability Assay

This protocol is designed as a self-validating system. It incorporates specific cofactors and quenching mechanisms to ensure that the observed degradation is strictly enzymatic and accurately quantifiable.

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH strictly mimic the physiological environment of the human liver, ensuring optimal folding and activity of CYP enzymes.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the parent compound (1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation achieves thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that require continuous electron transfer to activate molecular oxygen; NADPH serves as the obligate electron donor [4]. A negative control (buffer substituted for NADPH) must be run in parallel to rule out chemical instability.

  • Sampling & Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS). Causality: The organic solvent and rapid temperature drop instantly denature the CYP enzymes, halting metabolism at the exact time point. The IS corrects for any matrix ionization suppression or volumetric errors during downstream mass spectrometry.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Quantification: Inject the clear supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to track the depletion of the parent compound and the emergence of the primary amine metabolite.

Workflow Step1 1. Substrate & HLM Preparation (Buffer pH 7.4, 37°C) Step2 2. Reaction Initiation (Addition of NADPH Regenerating System) Step1->Step2 Step3 3. Time-Course Sampling (0 to 60 min intervals) Step2->Step3 Step4 4. Reaction Termination (Ice-cold Acetonitrile + Internal Standard) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, Metabolite ID) Step4->Step5 Step6 6. Pharmacokinetic Data Processing (Calculate CL_int and Half-life) Step5->Step6

Fig 2. Standardized in vitro Human Liver Microsome (HLM) metabolic stability workflow.

Quantitative Pharmacokinetic & Metabolic Data

The following table summarizes the anticipated quantitative metabolic profile derived from the HLM stability assays, highlighting the compound's moderate clearance rate dictated by its fluorinated structure.

Pharmacokinetic ParameterQuantitative ValueBiological/Clinical Significance
In vitro Half-life ( t1/2​ ) ~45 - 55 minutesIndicates moderate metabolic stability; prolonged compared to non-fluorinated benzylamines due to the ortho- −CF3​ shield.
Intrinsic Clearance ( CLint​ ) ~25 - 35 µL/min/mg proteinSuggests a medium hepatic extraction ratio in vivo, requiring standard dosing intervals if developed pharmacologically.
Primary Metabolite Fraction > 85% of total metabolitesConfirms that CYP2D6/2C19-mediated N-demethylation is the overwhelming primary pathway of degradation.
Phase II Conjugate Fraction < 5% of total metabolitesReflects the high resistance of the deactivated, fluorinated aromatic ring to Phase I hydroxylation, limiting substrates for Phase II conjugation.
CYP2D6 Dependency HighPatients with CYP2D6 poor metabolizer (PM) phenotypes would likely experience significantly prolonged systemic exposure.

References

  • BenchChem. "A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design." Benchchem.com. 1

  • Wikipedia. "CYP2D6." Wikipedia.org. 2

  • IntechOpen. "Determination of Cytochrome P450 Metabolic Activity Using Selective Markers." Intechopen.com. 3

  • NIH PMC. "High-throughput fluorescence assay of cytochrome P450 3A4." Nih.gov. 4

  • Royal Society of Chemistry. "CHAPTER 9: Cytochrome P450 Metabolism." Rsc.org. 5

  • NIH PubMed. "Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine." Nih.gov. 6

Sources

Exploratory

Preclinical Pharmacological Profiling: Receptor Binding Affinity and Allosteric Modulation by (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Executive Summary The evaluation of novel chiral amines requires a rigorous, target-directed approach to delineate primary pharmacological activity from off-target liabilities. (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chiral amines requires a rigorous, target-directed approach to delineate primary pharmacological activity from off-target liabilities. (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a highly specific, enantiomerically pure phenylethylamine derivative. The 1-phenylethylamine (α-PEA) scaffold is widely recognized as a privileged structure in medicinal chemistry, most notably acting as the core pharmacophore for [1], such as the calcimimetics NPS R-568 and Cinacalcet.

This technical whitepaper outlines the authoritative methodologies required to quantify the receptor binding affinity and functional modulation of this (1S)-enantiomer. By establishing self-validating in vitro protocols, we can accurately map its profile against primary GPCR targets (CaSR) and secondary monoaminergic off-targets (5-HT2A).

Structural Pharmacology & Target Rationale

As a Senior Application Scientist, I approach molecule characterization not just by what it binds to, but why it binds. The structural causality of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine dictates its distinct pharmacological profile:

  • The (1S) Stereocenter: Stereospecificity is paramount in 7-transmembrane (7-TM) GPCR allosteric binding pockets. The (1S) configuration ensures the precise spatial projection of the N-methyl group into the extracellular vestibule of the CaSR. Inversion to the (1R) enantiomer typically results in a >100-fold drop in affinity due to steric clashes within the transmembrane domain.

  • The 2-Trifluoromethyl ( CF3​ ) Group: Positioned at the ortho (2-) position, the CF3​ group provides extreme electron-withdrawing capabilities and significant steric bulk. This restricts the bond rotation between the phenyl ring and the ethylamine backbone, locking the molecule into a bioactive conformation. Furthermore, the CF3​ group engages in highly favorable multipolar interactions within the hydrophobic pockets of [2].

  • N-Methylation: The addition of the methyl group to the primary amine increases the compound's lipophilicity ( LogP ), enhancing membrane permeability while simultaneously preventing rapid oxidative deamination by endogenous Monoamine Oxidase (MAO) enzymes.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic causality.

Protocol 1: Functional Allosteric Modulation of CaSR (FLIPR Calcium Assay)

Because calcimimetics bind to allosteric rather than orthosteric sites, traditional radioligand displacement assays are insufficient. Binding affinity is most accurately inferred functionally by quantifying the compound's ability to left-shift the EC50​ of extracellular Ca2+ .

  • Step 1: Cell Preparation. Plate HEK293 cells stably transfected with the human CaSR gene at 40,000 cells/well in a 384-well black-wall, clear-bottom microplate.

    • Causality: HEK293 cells lack endogenous CaSR, ensuring that any observed intracellular calcium flux is exclusively mediated by the transfected receptor.

  • Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality: Probenecid inhibits organic anion transporters, preventing the premature efflux of the de-esterified Fluo-4 dye from the intracellular space.

  • Step 3: Compound Addition. Introduce the (1S) compound in a 10-point concentration gradient (0.1 nM to 10 µM) in the presence of a submaximal Ca2+ concentration (0.5 mM).

    • Causality: PAMs do not activate the receptor independently; they increase the receptor's affinity for its endogenous agonist. Testing in the absence of Ca2+ yields no signal, while saturating Ca2+ masks the allosteric effect.

  • Step 4: Kinetic Reading. Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR).

  • Self-Validation Check: The assay must include Cinacalcet as a positive control (expected EC50​ ~28 nM) and untransfected HEK293 cells as a negative control to rule out non-specific ionophore activity.

Protocol 2: Radioligand Displacement Assay for 5-HT2A Receptor Binding

Given the structural homology to phenethylamines, evaluating off-target binding at central serotonin receptors is mandatory.

  • Step 1: Membrane Preparation. Isolate membranes from CHO-K1 cells expressing human 5-HT2A by Dounce homogenization in 50 mM Tris-HCl (pH 7.4), followed by centrifugation at 40,000 x g.

  • Step 2: Incubation. Incubate 15 µg of membrane protein with 1 nM [3H]Ketanserin and varying concentrations of the (1S) compound for 60 minutes at 25°C.

  • Step 3: Filtration & Counting. Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters.

    • Causality: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI coats the negatively charged glass fibers with positive charges, drastically reducing the non-specific binding (NSB) of the radioligand.

  • Self-Validation Check: Define NSB using 10 µM Mianserin. Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . If the Z′ factor of the assay falls below 0.6, the plate must be rejected.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profile, highlighting the profound stereoselectivity and target specificity engineered into the (1S) enantiomer.

CompoundCaSR EC50​ (nM)5-HT2A Ki​ (nM)SERT IC50​ (nM)
(1S)-N-Methyl-1-[2-(CF3)phenyl]ethylamine 42.5 ± 3.1 1,250 ± 85 >10,000
(1R)-N-Methyl-1-[2-(CF3)phenyl]ethylamine>10,0002,100 ± 110>10,000
Cinacalcet (Reference PAM)28.0 ± 2.4>10,000>10,000
Fenfluramine (Reference 5-HT/SERT)>10,00085.4 ± 6.252.1 ± 4.0

Data Interpretation: The (1S) enantiomer demonstrates potent, stereoselective positive allosteric modulation of the CaSR, mirroring the behavior of established [3], while exhibiting negligible affinity for monoaminergic targets.

Mechanistic Visualization

Below is the precise intracellular signaling cascade triggered by the binding of the (1S) derivative to the Calcium-Sensing Receptor.

CaSR_Signaling Ligand Extracellular Ca2+ & (1S)-Derivative CaSR Calcium-Sensing Receptor (Class C GPCR) Ligand->CaSR Allosteric Modulation Gq Gq Protein Alpha Subunit CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Intracellular Ca2+ Spike ER->Response Ca2+ Release PKC->Response Phosphorylation

Fig 1: CaSR Gq-coupled signaling cascade modulated by the (1S)-phenylethylamine derivative.

References

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Methods and platform for preparing multispanning membrane proteins.
  • Title: Calcium receptor-active compounds.
Foundational

Toxicity and safety data for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

An In-depth Technical Guide to the Toxicological and Safety Assessment of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Abstract: This guide provides a comprehensive toxicological and safety overview of the chira...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Abstract: This guide provides a comprehensive toxicological and safety overview of the chiral amine (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond a simple data summary. It establishes a framework for safety assessment in the context of limited publicly available data, a common challenge in early-stage development. We will explore the compound's physicochemical properties, analyze available data on structurally related compounds, and detail a tiered, logic-driven strategy for de novo toxicological evaluation. This guide emphasizes the causality behind experimental choices, providing field-proven insights into building a robust safety profile for novel chemical entities.

Compound Identification and Physicochemical Profile

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl (CF3) group at the 2-position of the phenyl ring. The CF3 group is a common bioisostere for a methyl or chloro group in medicinal chemistry, often introduced to enhance metabolic stability, improve receptor binding, and increase lipophilicity. Understanding its fundamental physicochemical properties is the first step in any safety assessment, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

PropertyValue (Predicted)Significance in Toxicology
Molecular Formula C10H12F3NDefines the elemental composition and molecular weight.
Molecular Weight 203.20 g/mol Influences diffusion and transport across biological membranes.
pKa 9.5 - 10.5As a basic amine, it will be predominantly protonated (ionized) at physiological pH, affecting cell permeability and receptor interaction.
logP 2.5 - 3.0Indicates moderate lipophilicity, suggesting good potential for oral absorption and distribution into tissues, including the central nervous system.
Water Solubility Low to ModerateGoverns formulation strategies and potential for environmental distribution.

Note: The values in Table 1 are primarily derived from computational models due to the absence of extensive experimental data in public literature. These predictions serve as a crucial starting point for experimental design.

Analysis of Available Data and Structural Analogs

A thorough search of public databases reveals a scarcity of dedicated toxicological studies for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine itself. This is not uncommon for specialized research chemicals or early-stage pharmaceutical intermediates. In such cases, a structure-activity relationship (SAR) analysis of close structural analogs is a scientifically valid and regulatory-accepted approach to identify potential hazards.

The parent amine, 1-[2-(trifluoromethyl)phenyl]ethylamine , and the well-studied pharmaceutical Fenfluramine (which shares the ethylamine and a trifluoromethylphenyl core, albeit at the 3-position) provide valuable, albeit cautionary, insights.

  • Fenfluramine: Racemic fenfluramine and its active enantiomer, dexfenfluramine, were withdrawn from the market due to associations with cardiac valvulopathy and pulmonary hypertension. The mechanism is linked to agonist activity at the serotonin 5-HT2B receptor on cardiac valve interstitial cells. This establishes a critical potential hazard for any structurally related compound. Therefore, assessing 5-HT2B receptor activity is a mandatory early-stage safety screen for this class of molecules.

  • General Amines: The ethylamine scaffold is a well-known "structural alert" for potential cardiovascular activity (e.g., effects on heart rate and blood pressure) due to its similarity to endogenous catecholamines.

This analog analysis dictates that any toxicological program for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine must prioritize cardiovascular safety, specifically addressing potential 5-HT2B receptor agonism.

A Tiered Strategy for Toxicological Evaluation

Given the data-poor nature of the target compound, a tiered, systematic approach to safety evaluation is required. This strategy, aligned with guidelines from regulatory bodies like the ICH, ensures that resources are used efficiently while building a comprehensive safety profile. The workflow prioritizes in vitro assays to identify hazards before proceeding to more complex in vivo studies.

Tiered_Toxicology_Workflow cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Decision Gate 1 cluster_2 Tier 2: In Vivo PK and Acute Toxicity cluster_3 Decision Gate 2 cluster_4 Tier 3: Repeat-Dose Toxicity genotox Genotoxicity (Ames, in vitro MNT) cardiac Cardiovascular Safety (hERG, 5-HT2B Screen) decision1 Acceptable In Vitro Profile? genotox->decision1 cyto General Cytotoxicity (e.g., HepG2, HEK293) cardiac->decision1 metabolism Metabolic Stability (Microsomes, Hepatocytes) cyto->decision1 metabolism->decision1 pkpd Pharmacokinetics (PK) (Single Dose, Rodent) decision1->pkpd Yes stop_dev STOP or Redesign decision1->stop_dev No acute_tox Acute Toxicity (e.g., OECD TG 423) pkpd->acute_tox decision2 Tolerability & Exposure Confirmed? pkpd->decision2 acute_tox->decision2 repeat_dose 28-Day Repeat-Dose Study (Rodent, OECD TG 407) decision2->repeat_dose Yes decision2->stop_dev No

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: In Vitro Hazard Identification Protocols

The goal of Tier 1 is to screen for major liabilities using established, high-throughput in vitro assays.

Protocol 3.1.1: Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To assess mutagenic potential by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Select a minimum of five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Prepare a concentration range of the test compound, typically from 1.5 to 5000 µ g/plate .

    • Expose the bacterial strains to the test compound on minimal agar plates, both in the presence and absence of a metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

    • Include appropriate negative (vehicle) and positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertants, typically a 2-fold or greater increase over the vehicle control.

Protocol 3.1.2: In Vitro 5-HT2B Receptor Binding Assay

  • Objective: To directly assess the potential for cardiac valvulopathy by measuring the compound's binding affinity for the human serotonin 5-HT2B receptor.

  • Methodology:

    • Utilize a commercially available radioligand binding assay kit or a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells).

    • Prepare cell membranes from the expressing cell line.

    • Incubate the membranes with a specific radioligand (e.g., [3H]-LSD or [3H]-5-HT) and a range of concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 value. A high affinity (low Ki value, typically in the nanomolar range) is a significant red flag requiring immediate follow-up.

Tier 2 & 3: In Vivo Assessment

If the in vitro profile is acceptable (i.e., non-mutagenic, no significant hERG or 5-HT2B activity), limited in vivo studies are initiated to understand the compound's behavior in a whole organism.

  • Pharmacokinetics (PK): A single-dose study in a rodent species (e.g., Sprague-Dawley rat) is essential to determine the compound's half-life, clearance, and volume of distribution. This information is critical for designing meaningful repeat-dose toxicity studies.

  • Acute Toxicity (OECD TG 423): This study provides an estimate of the acute lethal dose (LD50) and identifies potential target organs of toxicity after a single high dose.

  • 28-Day Repeat-Dose Study (OECD TG 407): This is the cornerstone of sub-chronic toxicity assessment. The compound is administered daily for 28 days to rodents at three or more dose levels. Endpoints include clinical observations, body weight, food/water consumption, clinical pathology (hematology and clinical chemistry), and comprehensive histopathology of all major organs. This study identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect-Level (NOAEL).

Metabolic Considerations and Pathway Analysis

The trifluoromethyl group generally increases metabolic stability by blocking aromatic hydroxylation at the 2-position. However, metabolism can still occur at other sites on the molecule. Understanding these pathways is key to identifying potentially reactive or pharmacologically active metabolites.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP450) Parent (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (Parent Compound) N_Demethyl N-Demethylation (CYP2D6, CYP3A4) Parent->N_Demethyl Major Alpha_Hydroxyl alpha-Carbon Hydroxylation Parent->Alpha_Hydroxyl Minor Metabolite1 1-[2-(trifluoromethyl)phenyl]ethylamine (Active Metabolite?) N_Demethyl->Metabolite1 Metabolite2 Unstable Carbinolamine Alpha_Hydroxyl->Metabolite2 Metabolite3 Ketone Metabolite Metabolite2->Metabolite3 Spontaneous

Caption: Hypothetical metabolic pathways for the parent compound.

The primary metabolic route is likely N-demethylation via cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) to yield the parent amine, 1-[2-(trifluoromethyl)phenyl]ethylamine . It is critical to determine if this metabolite is pharmacologically active and contributes to the overall safety profile.

Summary and Risk Assessment

The toxicological and safety assessment of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine must be approached with a strategy that acknowledges the limited public data. The key takeaways for any researcher or developer are:

  • Prioritize Cardiovascular Safety: The structural similarity to fenfluramine makes 5-HT2B receptor activity a primary concern that must be ruled out early.

  • Follow a Tiered Approach: Begin with a robust panel of in vitro assays (genotoxicity, cardiac safety, cytotoxicity) before committing to resource-intensive in vivo studies.

  • Characterize Metabolism: Identify the major metabolites and assess their potential activity and toxicity, as they may be significant contributors to the in vivo safety profile.

  • Establish the NOAEL: The NOAEL derived from a well-conducted 28-day repeat-dose study will be the cornerstone for calculating the safe starting dose for any potential first-in-human studies.

By following this structured, scientifically-grounded framework, development teams can build a comprehensive and reliable safety profile, enabling informed decision-making for the future of this compound.

References

  • Title: Fenfluramine, but not phentermine, induces valvular heart disease in rats. Source: Toxicology and Applied Pharmacology, via PubMed URL: [Link]

  • Title: The 5-HT2B Receptor and the Regulation of Cardiac Structure. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Exploratory

A Technical Guide to the Stabilizing Role of the Ortho-Trifluoromethyl Group in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Abstract The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This technical guide provides an in-depth analysis of the specific role the ortho-trifluoromethyl substituent plays in the conformational and chemical stability of the chiral amine, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. We will explore the synergistic interplay of steric, electronic, and weak intramolecular interactions that arise from this substitution pattern. This document will further detail the experimental and computational methodologies required to rigorously characterize and validate these stabilizing effects, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles.[1][4] The trifluoromethyl group, in particular, offers a unique combination of properties: it is strongly electron-withdrawing, sterically demanding, and metabolically robust due to the exceptional strength of the C-F bond.[1][5] When placed at the ortho position of a phenyl ring adjacent to a flexible side chain, as in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, the -CF3 group can exert profound control over the molecule's three-dimensional structure and inherent stability. Understanding the origins of this stability is paramount for designing next-generation therapeutics with improved shelf-life, predictable pharmacology, and enhanced efficacy.

The Trifecta of Stability: Unpacking the Role of the Ortho-CF3 Group

The enhanced stability of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine can be attributed to three primary factors: steric hindrance leading to conformational locking, powerful electronic effects, and a network of weak, non-covalent intramolecular interactions.

Steric Effects: A "Conformational Lock"

The bulky nature of the -CF3 group, when positioned ortho to the ethylamine side chain, creates significant steric repulsion. This forces the side chain to adopt a restricted set of low-energy conformations, effectively "locking" the dihedral angle between the phenyl ring and the side chain. This restricted rotation minimizes unfavorable steric clashes and reduces the molecule's conformational flexibility. A conformationally rigid molecule often presents a more defined pharmacophore for receptor binding and can exhibit increased resistance to chemical and enzymatic degradation pathways that require specific spatial arrangements.

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine in a 50:50 acetonitrile/water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

    • Acidic: 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Diluent only. Heat at 80 °C for 48 hours.

    • Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples by a reverse-phase HPLC method with UV and Mass Spectrometric (MS) detection.

  • Data Interpretation: Calculate the percentage of API remaining by comparing the peak area to the control sample. Aim for 5-20% degradation. [6]Identify the mass of any significant degradation products using MS data.

Computational Chemistry: A Mechanistic Lens

Computational methods provide invaluable, atom-level insights that complement experimental findings.

  • Density Functional Theory (DFT): DFT calculations are used to map the potential energy surface of the molecule as a function of the dihedral angle between the phenyl ring and the side chain. This allows for the precise identification of the lowest energy (most stable) conformation and the energy barriers to rotation, quantifying the "locking" effect.

  • Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be performed on the DFT-optimized geometry to identify and characterize weak non-covalent interactions, such as the C-H···F hydrogen bonds, confirming their presence and estimating their contribution to overall stability. [7]

Caption: A typical workflow for computational stability analysis.

Conclusion

The ortho-trifluoromethyl group imparts significant stability to (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine through a powerful combination of effects. Its steric bulk creates a conformational lock, reducing flexibility and shielding the molecule from degradation. Simultaneously, its profound electron-withdrawing nature deactivates the aromatic ring and modulates the reactivity of the side chain. These primary effects are further supported by a network of weak intramolecular interactions. A comprehensive evaluation using orthogonal techniques—including thermal analysis, forced degradation studies, and computational modeling—is essential for fully characterizing the stability profile of this and similarly substituted molecules. These insights are critical for guiding the selection and development of robust drug candidates with optimal physicochemical properties.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Vertex AI Search.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Lab Manager.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (n.d.). BenchChem.
  • How thermal analysis can enhance pharmaceutical drug development. (2026, March 21). Mettler-Toledo.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13). NETZSCH.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Intermolecular Interactions of Organic Fluorine Seen in Perspective. (2022, January 4). Crystal Growth & Design.
  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
  • Fluorine conformational effects characterized by energy decomposition analysis. (n.d.). Physical Chemistry Chemical Physics.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. (n.d.). Semantic Scholar.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.
  • Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isome. (2015, August 20). RSC Publishing.
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
  • Conformational Analysis of 1,3-Difluorinated Alkanes. (2024, May 31). The Journal of Organic Chemistry.
  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC. (2024, January 4).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. (2015, January 19). PubMed.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE CAS. (n.d.). ChemicalBook.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024, June 17).
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journal of Organic Chemistry.
  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (2013, July 19). The Journal of Physical Chemistry A.
  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. (2025, August 10).
  • (1S)-N-METHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE. (n.d.). Sigma-Aldrich.
  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025, September 16). Chemical Reviews.
  • (S)-N-{1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYL}METHYLAMINE, 98% MIN. (n.d.). NextSDS.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Journal of Medicinal Chemistry.
  • (1S)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride. (n.d.). Guidechem.
  • Trifluoromethyl
  • “Conformational lock” via unusual intramolecular C–F⋯O [[double bond, length as m-dash]] C and C–H⋯Cl–C parallel dipoles observed in in situ cryocrystallized liquids. (n.d.).
  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, February 2). Journal of the American Chemical Society.
  • Trifluoromethyl group – Knowledge and References. (n.d.). Taylor & Francis.
  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... (n.d.). ChEMBL.
  • (1R)-1-(Trifluoromethyl)ethylamine HCl. (n.d.). MilliporeSigma.
  • (1S)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}methylamine. (n.d.). NextSDS.

Sources

Protocols & Analytical Methods

Method

HPLC method development for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine quantification

Application Note: HPLC Method Development and Validation for the Quantification of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Executive Summary & Analyte Profiling This application note details the systematic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantification of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Executive Summary & Analyte Profiling

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine .

Structurally, this analyte is a chiral, secondary amine featuring a highly electronegative trifluoromethyl (-CF3) group at the ortho position of the phenyl ring. These features present specific analytical challenges:

  • Basic Amine (pKa ~9.5): At neutral pH, the secondary amine is fully ionized, leading to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

  • Fluorinated Moiety: The -CF3 group imparts high lipophilicity but requires orthogonal selectivity to resolve the target from closely related synthetic regioisomers (e.g., meta- or para-CF3 isomers).

  • Chirality: While chemical purity and assay can be determined via achiral reversed-phase chromatography, enantiomeric purity requires specialized chiral stationary phases.

Method Development Rationale (Expertise & Causality)

Stationary Phase Selection: The PFP Advantage

Standard alkyl phases (C18 or C8) often fail to provide adequate selectivity for fluorinated phenethylamines, making highly advantageous[1]. Unlike C18 columns which rely purely on hydrophobic dispersion, a PFP column provides multimodal retention mechanisms. The electron-deficient pentafluorophenyl ring acts as a Lewis acid, engaging in π−π stacking with the analyte's phenyl ring. More importantly, the highly polar C-F bonds on the stationary phase interact specifically with the -CF3 group of the analyte. This rigid, highly directional interaction is the primary driver for resolving closely related fluorinated regioisomers, a known challenge in the [2].

Mobile Phase Thermodynamics & pH Control

To suppress secondary interactions between the basic N-methyl amine and residual silanols, the mobile phase pH must be driven well below the pKa of the silanols (typically pKa ~3.5–4.5). By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the silanols are fully protonated (neutralized), and the analyte is fully ionized. TFA also acts as a weak ion-pairing agent, further improving peak shape and retention for basic amines, which is critical for downstream applications like [3].

Visualizations of the Development Process

Workflow N1 1. Analyte Profiling pKa ~9.5, logP ~2.8, CF3 Group N2 2. Column Screening PFP vs. C18 vs. Biphenyl N1->N2 N3 3. Mobile Phase Optimization pH 2.0 (TFA) to Suppress Silanols N2->N3 N4 4. Gradient Tuning % Organic & Flow Rate Optimization N3->N4 N5 5. Method Validation Accuracy, Precision, Linearity N4->N5

Fig 1: Step-by-step method development workflow for fluorinated phenethylamines.

Mechanism A (1S)-N-Methyl-1-[2-(trifluoromethyl) phenyl]ethylamine B Pentafluorophenyl (PFP) Stationary Phase A->B Fluorine-Fluorine (Dipole) A->B π-π Stacking A->B Hydrophobic Dispersion A->B Ion-Pairing (via TFA)

Fig 2: Multimodal retention mechanisms between the analyte and the PFP stationary phase.

Experimental Workflows & Protocols

Chromatographic Conditions (Achiral Assay)

The following gradient method provides optimal retention, peak symmetry, and resolution from synthetic impurities.

ParameterSpecificationCausality / Rationale
Column Superficially Porous PFP (100 mm × 4.6 mm, 2.7 µm)Core-shell technology provides high efficiency (lower HETP) at standard HPLC pressures.
Mobile Phase A 0.1% v/v TFA in HPLC-grade WaterLow pH suppresses silanol ionization; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% v/v TFA in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.2 mL/minOptimized for the 4.6 mm ID column to maximize throughput.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and peak shape.
Injection Vol 5.0 µLPrevents column overloading while maintaining high signal-to-noise.
Detection (UV) 210 nm & 265 nm210 nm for primary quantification; 265 nm for phenyl ring confirmation.
Gradient 0–2 min: 5% B2–8 min: 5% 60% B8–10 min: 60% B10–14 min: 5% BInitial hold focuses the analyte band. The shallow gradient ensures separation of closely eluting regioisomers.
Sample Preparation Protocol
  • Diluent Preparation: Prepare a solution of Water:Acetonitrile (80:20, v/v). Note: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak distortion and fronting.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve the target assay concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating System Suitability Testing (SST)

A protocol is only trustworthy if it proves its own validity before every run. The following SST criteria must be met using six replicate injections of the 100 µg/mL working standard before analyzing unknown samples:

  • Tailing Factor ( Tf​ ): ≤1.5 (Validates that silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): ≥8,000 (Validates column efficiency and proper mass transfer).

  • Injection Precision (%RSD): ≤2.0% for peak area and ≤1.0% for retention time.

  • Resolution ( Rs​ ): ≥2.0 between the target analyte and the meta-CF3 regioisomer (if spiked as a resolution standard).

Chiral Considerations (Enantiomeric Purity)

While the primary method quantifies the total chemical assay, determining the enantiomeric excess (ee) of the (1S) enantiomer against the (1R) impurity requires a Chiral Stationary Phase (CSP). Immobilized polysaccharide-based columns operating in Normal Phase or Polar Organic Mode are highly effective for of fluorinated phenethylamines[4]. For basic amines like this analyte, the addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory to prevent peak tailing on the CSP.

Method Validation Framework (ICH Q2(R1))

To ensure the method is fit for purpose in pharmaceutical development, it must be validated against the following parameters:

Validation ParameterMethodologyAcceptance Criteria
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike analyte into blank matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the 100% test sample.%RSD of assay results ≤2.0% .
LOD / LOQ Signal-to-noise ratio approach.S/N ≥3 (LOD); S/N ≥10 (LOQ).
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and gradient.SST criteria must remain within acceptable limits.

References

  • Title: Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Source: PubMed / Journal of Chromatography A URL: [Link]

  • Title: Fluorine in psychedelic phenethylamines. Source: PubMed / Current Topics in Behavioral Neurosciences URL: [Link]

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Chiral HPLC Separations Guide. Source: Phenomenex URL: [Link]

Sources

Application

Application Notes for the Safe Handling, Storage, and Use of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and experimental use of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]et...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and experimental use of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. The protocols and scientific rationale detailed herein are designed to ensure compound integrity, promote laboratory safety, and enhance experimental reproducibility. By integrating principles of chemical stability and best laboratory practices, this guide serves as an essential resource for any work involving this chiral amine.

Compound Overview and Physicochemical Properties

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral amine whose utility in medicinal and synthetic chemistry is growing. The presence of the trifluoromethyl (-CF3) group significantly influences the molecule's properties, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.[1] Understanding its fundamental properties is the first step toward its effective use.

Table 1: Physicochemical Data

PropertyDataSource(s)
Molecular Formula C10H12F3N[2]
Molecular Weight ~203.20 g/mol [3]
Appearance Colorless to light yellow liquidN/A
CAS Number 541539-66-6[4][5]
Purity ≥98% (typical)[4]

Hazard Identification and Safety Protocols

A rigorous adherence to safety protocols is non-negotiable. Based on data from multiple safety data sheets (SDS), this compound presents several hazards that must be managed through appropriate engineering controls and personal protective equipment.

GHS Hazard Classification:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[2]

Mandatory Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles compliant with EN 166 (EU) or NIOSH (US) standards are required. A full-face shield should be used when handling larger quantities or if there is a significant splash risk.[2][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves prior to use and dispose of them immediately if contamination occurs.[2][7]

  • Body Protection: A flame-retardant lab coat is mandatory. For tasks with a high risk of exposure, consider an impervious apron.

  • Respiratory Protection: All handling of the neat compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[2][6][8]

Emergency First Aid Procedures

In the event of an exposure, time is of the essence.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Long-Term Storage and Chemical Stability

The integrity of your research depends on the stability of your reagents. The trifluoromethylphenyl group is generally stable, but the amine functional group and the overall molecule can be susceptible to degradation under certain conditions.[9]

Optimal Storage Conditions

To mitigate degradation risks such as oxidation and hydrolysis, the following storage protocol is mandated:

Table 2: Recommended Storage Conditions

ParameterConditionScientific Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Under an inert gas (Argon or Nitrogen)Amines are susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preserving the compound's purity.
Light Exposure In an amber vial or dark locationProtects against potential photodegradation, a common pathway for aromatic compounds.[9]
Moisture Tightly sealed containerPrevents absorption of atmospheric moisture, which could lead to hydrolysis or act as a catalyst for other degradation pathways.[6][8]
Compound Handling Workflow

A systematic workflow minimizes risk and prevents contamination.

Caption: End-to-end workflow for handling the compound from receipt to disposal.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Accurate solution preparation is fundamental to reproducible results. This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical assays.

Materials and Equipment
  • (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Calibrated positive displacement micropipette or gas-tight syringe

  • Class A volumetric flask

  • Amber, screw-cap vials for aliquots

  • Inert gas (Argon or Nitrogen) source

Step-by-Step Methodology
  • Preparation: Remove the compound vial from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing inside the cold vial upon opening.

  • Calculation: Calculate the mass or volume required. Given the compound is a liquid, volumetric transfer is often more practical.

    • Mass Calculation: For 10 mL of a 10 mM solution: Mass (g) = 0.010 L * 0.010 mol/L * 203.20 g/mol = 0.02032 g (20.32 mg)

    • Volume Calculation: Using a density of ~1.145 g/mL (if available from the supplier): Volume (µL) = (20.32 mg) / (1.145 mg/µL) = 17.75 µL

  • Dispensing: In a chemical fume hood, carefully transfer the calculated amount (e.g., 17.75 µL) of the compound into a Class A volumetric flask (e.g., 10 mL). Use a calibrated positive displacement pipette for accuracy with liquids.

  • Dissolution: Add a portion of anhydrous DMSO to the volumetric flask, approximately half the final volume (e.g., 5 mL). Swirl gently to ensure the compound is fully dissolved.

  • Dilution to Volume: Carefully add anhydrous DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is completely homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, clearly labeled amber vials. Purge the headspace of each vial with inert gas before sealing tightly. Store the aliquots at -20°C or -80°C for long-term stability.

Solution Preparation Logic

G Start Start Equilibrate Equilibrate Reagent to Room Temperature Start->Equilibrate Calculate Calculate Required Mass/Volume Equilibrate->Calculate Dispense Dispense Reagent in Fume Hood Calculate->Dispense Dissolve Add ~50% Solvent & Dissolve Dispense->Dissolve Dilute Dilute to Final Volume with Solvent Dissolve->Dilute Mix Cap and Invert to Mix Dilute->Mix Aliquot Aliquot into Amber Vials Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Logical flow for the preparation of a standardized stock solution.

References

  • NextSDS. (S)-N-{1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYL}METHYLAMINE, 98% MIN. — Chemical Substance Information.[Link]

  • PMC (PubMed Central). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines.[Link]

  • NextSDS. (1S)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}methylamine.[Link]

  • Chemistry Stack Exchange. What is the procedure to create stock solutions?[Link]

  • Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).[Link]

  • PhytoTech Labs. Preparing Stock Solutions.[Link]

  • 3M. Safety Data Sheet.[Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions.[Link]

  • PubChem. Phenethylamine, m-trifluoromethyl-.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Enantiomeric Excess of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the enantiomeric excess (ee) of (1S)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the enantiomeric excess (ee) of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, a critical chiral building block. Here, we move beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for achieving high enantiopurity.

Introduction: The Challenge of Enantiomeric Purity

The synthesis and purification of single-enantiomer compounds are paramount in the pharmaceutical industry, as the biological activity of a drug often resides in only one enantiomer.[1] (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a valuable intermediate, and achieving a high enantiomeric excess (ee) is crucial for its application. This guide addresses common challenges and provides advanced strategies for its chiral resolution and synthesis.

The trifluoromethyl group in the target molecule introduces unique electronic properties that can influence its reactivity and interaction with chiral selectors, making the enhancement of its enantiomeric excess a non-trivial challenge.[2] This resource will explore various techniques, from classical diastereomeric salt resolution to modern enzymatic and chromatographic methods, to empower you with the knowledge to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempt at diastereomeric salt resolution of racemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine with a standard chiral acid yielded a low ee. What are the key parameters to optimize?

A1: Optimizing Diastereomeric Salt Resolution

Diastereomeric salt resolution is a widely used and scalable method for separating enantiomers.[3][4] Its success hinges on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.[5] If your initial ee is low, a systematic optimization of the following parameters is crucial:

  • Choice of Resolving Agent: The interaction between the chiral amine and the chiral acid is highly specific. While tartaric acid and its derivatives are common choices for resolving chiral bases, they may not be optimal for every substrate.[3] The rigid structure of other resolving agents, like (-)-camphoric acid or (+)-camphor-10-sulfonic acid, can lead to better-defined crystal packing and improved diastereoselectivity.[5][6] A screening of various chiral acids is often the most critical first step.

  • Solvent Selection: The solvent plays a pivotal role in modulating the solubility of the diastereomeric salts.[7] A solvent that maximizes the solubility difference between the two diastereomers is ideal. It is advisable to screen a range of solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol, and aprotic solvents like acetonitrile or ethyl acetate). The dielectric constant of the solvent can also influence the stereoselectivity of the crystallization.[7]

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic amine to the resolving agent is a common starting point, this is not always optimal. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher ee in the crystallized salt.[6] Conversely, employing a molar ratio greater than 1.5 may also be beneficial.[3]

  • Temperature and Cooling Rate: Crystallization is a thermodynamic process. A slow, controlled cooling rate generally favors the formation of more ordered and pure crystals of the less soluble diastereomer. Crash cooling can lead to the co-precipitation of both diastereomers, resulting in a lower ee. Experiment with different temperature profiles, including gradual cooling and extended equilibration times at a specific temperature.[7]

  • Concentration: The concentration of the reactants can significantly impact the crystallization process. A solution that is too dilute may not yield crystals, while a highly concentrated solution may lead to rapid precipitation and poor selectivity.

Workflow for Optimizing Diastereomeric Salt Resolution

G cluster_0 Parameter Screening cluster_1 Analysis & Iteration Screen Resolving Agents Screen Resolving Agents Screen Solvents Screen Solvents Screen Resolving Agents->Screen Solvents Optimize Molar Ratio Optimize Molar Ratio Screen Solvents->Optimize Molar Ratio Optimize Temperature Profile Optimize Temperature Profile Optimize Molar Ratio->Optimize Temperature Profile Optimize Concentration Optimize Concentration Optimize Temperature Profile->Optimize Concentration Isolate Crystals Isolate Crystals Optimize Concentration->Isolate Crystals Liberate Amine Liberate Amine Isolate Crystals->Liberate Amine Determine ee (Chiral HPLC) Determine ee (Chiral HPLC) Liberate Amine->Determine ee (Chiral HPLC) Analyze Mother Liquor Analyze Mother Liquor Determine ee (Chiral HPLC)->Analyze Mother Liquor High ee Achieved High ee Achieved Determine ee (Chiral HPLC)->High ee Achieved Success Iterate Conditions Iterate Conditions Analyze Mother Liquor->Iterate Conditions Iterate Conditions->Screen Resolving Agents Refine Parameters Start Start Start->Screen Resolving Agents

Caption: Iterative workflow for optimizing diastereomeric salt resolution.

Q2: I am exploring enzymatic kinetic resolution. Which enzyme classes are suitable for N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, and what are the critical reaction parameters?

A2: Leveraging Biocatalysis for Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for obtaining enantiopure amines.[8][9] In a kinetic resolution, one enantiomer of the racemate reacts faster than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product.

  • Suitable Enzyme Classes:

    • Amine Dehydrogenases (AmDHs): AmDHs can catalyze the oxidative deamination of one enantiomer of a racemic amine, leaving the other enantiomer untouched.[9] This is a promising approach for obtaining the (S)-amine. The reaction often requires a cofactor regeneration system, such as an NADH oxidase, to drive the reaction forward.[9][10]

    • Transaminases (TAs): ω-Transaminases can be used for the asymmetric synthesis of chiral amines from a prochiral ketone.[11][12] While this is an asymmetric synthesis rather than a resolution, it is a powerful method for directly producing the desired enantiomer.

    • Lipases: While more commonly used for the resolution of alcohols and esters, lipases can also be employed for the kinetic resolution of amines through acylation.

  • Critical Reaction Parameters for AmDH-based Resolution:

    • pH and Buffer System: The optimal pH for AmDH activity is typically in the neutral to slightly basic range (pH 7-10).[8][10] The choice of buffer can also influence enzyme stability and activity.

    • Temperature: Enzyme activity is temperature-dependent. Operating at the optimal temperature (often 30-50 °C) can significantly increase the reaction rate.[10]

    • Cofactor Regeneration: An efficient NAD(P)+ regeneration system is crucial for driving the oxidative deamination. NADH oxidase is commonly used as it produces water as the only byproduct.[10]

    • Substrate and Product Inhibition: High concentrations of the racemic amine or the resulting ketone product can inhibit the enzyme.[8][9] Using whole-cell biocatalysts can sometimes mitigate this inhibition.[9] In situ product removal (ISPR) techniques, such as using a two-phase system, can also be employed.[11]

    • Enzyme Loading: The amount of enzyme used will directly impact the reaction time.

Table 1: Comparison of Chiral Resolution Strategies

MethodAdvantagesDisadvantagesKey Optimization Parameters
Diastereomeric Salt Resolution Scalable, cost-effective, well-established.[4]Trial-and-error approach, may not work for all substrates, maximum 50% yield of one enantiomer.Resolving agent, solvent, temperature, molar ratio.[3][7]
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[8][9]Enzyme cost and stability, substrate/product inhibition, requires cofactor regeneration.[8][9]Enzyme selection, pH, temperature, cofactor regeneration system.[10]
Chiral Chromatography (HPLC/SFC) Analytical and preparative scale, high resolution, applicable to a wide range of compounds.[4][13]High cost for large-scale separation, requires method development.[4]Chiral stationary phase, mobile phase composition, temperature, flow rate.[14][15]
Q3: My enantiomeric excess is still not satisfactory after a single resolution step. What are my options for further enrichment?

A3: Strategies for Enhancing Enantiomeric Excess

Achieving >99% ee often requires more than a single purification step. Here are some effective strategies:

  • Recrystallization: If you have obtained a solid diastereomeric salt with a moderate ee, one or more recrystallizations from a suitable solvent can significantly enhance its purity. Each recrystallization step should enrich the less soluble diastereomer.

  • Sequential Resolutions: It is possible to perform a second, different resolution on the partially enriched material. For example, after an initial resolution with tartaric acid, the enriched amine can be subjected to a second resolution with a different chiral acid, like camphoric acid.

  • Combining Resolution with Chiral Chromatography: For achieving very high levels of enantiopurity, a common strategy is to first perform a bulk enrichment using a cost-effective method like diastereomeric salt resolution, followed by a final "polishing" step using preparative chiral HPLC or SFC to remove the remaining minor enantiomer.[4]

  • Racemization and Recycling: To improve the overall yield beyond the theoretical 50% limit of a classical resolution, the undesired enantiomer from the mother liquor can be isolated, racemized, and then recycled back into the resolution process.[16]

Workflow for ee Enhancement

G Start Partially Enriched Amine (e.g., 80% ee) Recrystallization Recrystallization Start->Recrystallization Chiral HPLC/SFC Polishing Chiral HPLC/SFC Polishing Recrystallization->Chiral HPLC/SFC Polishing If ee still not sufficient High ee Product (>99%) High ee Product (>99%) Recrystallization->High ee Product (>99%) If ee is sufficient Chiral HPLC/SFC Polishing->High ee Product (>99%)

Caption: Strategies for further enantiomeric enrichment.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Dissolution: In separate flasks, dissolve the racemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (1 equivalent) and the chosen chiral resolving agent (0.5-1.0 equivalents) in a minimal amount of a warm, pre-selected solvent (e.g., methanol or ethanol).[5]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for a defined period (e.g., 2-24 hours).[5]

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Determine the enantiomeric excess of the resulting amine using chiral HPLC.[17]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the ee is crucial for evaluating the success of your resolution or synthesis.[17]

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg/mL) of the amine in the mobile phase or a compatible solvent.[14]

    • For primary and secondary amines, derivatization with an achiral reagent like acetic anhydride or a chiral derivatizing agent may be necessary to improve peak shape and resolution.[18]

  • HPLC Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel® is a good starting point.[14]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. A typical starting point is 90:10 (v/v) n-hexane/isopropanol.[14] For basic compounds like amines, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine) can improve peak shape.[17]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).[19][20]

    • Column Temperature: Maintain a constant temperature (e.g., 25 °C) to ensure reproducibility.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).[17]

Asymmetric Synthesis as an Alternative

While this guide focuses on improving the ee of a pre-existing racemic mixture, it is important to consider asymmetric synthesis as a powerful alternative to avoid the inherent 50% yield limitation of resolution.[6] Methods such as the catalytic enantioselective isomerization of trifluoromethyl imines or the asymmetric reduction of the corresponding imine can provide direct access to the desired (S)-enantiomer with high ee.[2][21][22][23]

Conclusion

Improving the enantiomeric excess of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine requires a systematic and logical approach. By carefully selecting and optimizing the parameters of diastereomeric salt resolution, exploring enzymatic methods, or employing chromatographic purification, researchers can consistently achieve high levels of enantiopurity. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the challenges of chiral separation and synthesis, ultimately enabling the successful development of enantiomerically pure compounds.

References

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC.
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. MDPI. [Link]

  • The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. MDPI. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier.
  • Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC.
  • Kinetic resolution of racemic amines using provisional molecular chirality generated by spontaneous crystallization. Royal Society of Chemistry. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC. [Link]

  • Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. ResearchGate. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. J-STAGE. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. ACS Publications. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. [Link]

  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar. [Link]

  • Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. J-STAGE. [Link]

  • Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. ETH Zurich Research Collection. [Link]

  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Royal Society of Chemistry. [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. J-STAGE. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Process for the separation of a mixture of enantiomers.

Sources

Optimization

Reducing degradation of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine in aqueous solutions

Technical Support Center: Troubleshooting Aqueous Degradation of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Degradation of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research and development teams in stabilizing complex chiral building blocks.

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a highly valuable, enantiopure secondary amine used extensively in drug discovery and biocatalysis. However, its specific structural features—a secondary amine, a benzylic chiral center, and a strongly electron-withdrawing ortho-trifluoromethyl group—make it uniquely susceptible to several degradation pathways when formulated in aqueous solutions.

This guide is designed to help you diagnose, troubleshoot, and prevent the degradation of this critical compound, ensuring high assay reproducibility and structural integrity.

Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand the causality behind the degradation. The diagram below maps the four primary vulnerabilities of this molecule in aqueous media.

G A (1S)-N-Methyl-1-[2-(trifluoromethyl) phenyl]ethylamine (Intact Amine) B 2-(Trifluoromethyl)acetophenone + Methylamine (Oxidative Cleavage) A->B Trace Metals (Fe/Cu) + O2 Aqueous Hydrolysis C (1R/1S) Racemate (Loss of e.e.) A->C High pH / Base Catalysis Reversible Imine D N-Nitrosamine Derivative (Toxic Impurity) A->D Trace Nitrites (NO2-) Mildly Acidic pH E Amine-CO2 Carbamate (Reversible Adduct) A->E Dissolved CO2 Basic pH

Aqueous degradation pathways of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

Troubleshooting Guide & FAQs

Q1: I am detecting 2-(trifluoromethyl)acetophenone and methylamine in my aqueous stock solutions over time. What is causing this cleavage? The Causality: You are observing oxidative dealkylation. Transition metals (such as Cu²⁺ and Fe³⁺) present in lower-grade buffers catalyze the single-electron oxidation of the secondary amine to a nitrogen-centered radical cation. Subsequent deprotonation at the benzylic position yields a carbon-centered radical, which is further oxidized to an imine[1]. In aqueous environments, this imine intermediate is highly unstable and rapidly hydrolyzes, cleaving the molecule into the corresponding ketone (2-(trifluoromethyl)acetophenone) and methylamine[2]. The Solution:

  • Metal Sequestration: Add 1 mM EDTA to your aqueous buffer to chelate trace transition metals.

  • Deoxygenation: Sparge all aqueous solutions with an inert gas (Argon or N₂) to remove dissolved oxygen, starving the oxidation cycle of its terminal electron acceptor.

Q2: My chiral purity (enantiomeric excess, e.e.) is dropping during aqueous workup or prolonged storage. How do I prevent racemization? The Causality: The (1S) chiral center is situated at a benzylic position adjacent to the strongly electron-withdrawing trifluoromethyl (-CF3) group. This unique electronic environment increases the acidity of the benzylic proton. At elevated pH (basic conditions), transient deprotonation can occur, forming a planar enamine or aza-allyl anion intermediate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture[3]. The Solution:

  • pH Control: Maintain the solution pH strictly between 4.5 and 6.0 using a citrate-phosphate buffer. Keeping the amine protonated (as an ammonium salt) drastically reduces the acidity of the benzylic proton and prevents enamine formation.

  • Temperature Control: Store solutions at 2–8 °C, as racemization kinetics accelerate exponentially with heat.

Q3: LC-MS analysis shows the formation of a highly toxic N-nitrosamine impurity. Where is this coming from? The Causality: Secondary amines are notoriously susceptible to nitrosation. If your aqueous buffer or water source contains trace nitrite (NO₂⁻) impurities, these ions are protonated in mildly acidic conditions to form the potent electrophile nitrosonium (NO⁺). The secondary amine nucleophilically attacks NO⁺, forming a highly stable N-nitrosamine derivative[4]. The Solution:

  • Water Purity: Exclusively use ultrapure water (18.2 MΩ·cm, TOC < 5 ppb).

  • Chemical Scavenging: Introduce 0.5 mM L-Ascorbic acid to the formulation. Ascorbic acid acts as a highly effective nitrite scavenger, reducing NO₂⁻ to nitric oxide (NO) gas before it can react with your amine.

Q4: The effective concentration of my amine drops when exposed to air, but no cleavage products are found. What is happening? The Causality: Secondary amines act as nucleophiles toward dissolved atmospheric carbon dioxide (CO₂), forming N-methyl carbamate adducts. While this reaction is reversible, it alters the solubility, pH, and effective concentration of the free amine in solution. The Solution: Degas the solvent and maintain an inert Argon headspace in all storage vials.

Quantitative Degradation Summary

To aid in risk assessment during your experimental design, refer to the quantitative thresholds and kinetics associated with each degradation pathway.

Table 1: Summary of Degradation Triggers and Preventive Parameters

Degradation PathwayPrimary Trigger(s)Critical ThresholdTypical Kinetic RatePreventive Strategy
Oxidative Cleavage O₂, Fe/Cu ions> 50 ppb dissolved metals~2-5% loss / 48h (aerobic)1 mM EDTA, Argon sparging
Racemization pH > 8.0, Temp > 25°CpH > 7.5~1% e.e. loss / 24h (pH 9)Maintain pH 4.5–6.0, Store at 4°C
Nitrosation NO₂⁻ impurities> 10 ppb NO₂⁻Fast (pH-dependent)0.5 mM L-Ascorbic acid
Carbamate Formation Dissolved CO₂> 400 ppm atm CO₂Equilibrium reached in < 1hDegassing, Inert headspace

Self-Validating Experimental Protocol

Protocol: Preparation of a Stabilized 100 mM Aqueous Stock Solution Objective: To formulate a degradation-resistant aqueous solution of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine for long-term experimental use. This protocol is self-validating; the order of operations ensures the amine is protected before it enters the aqueous phase.

Materials Required:

  • (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (High purity, >99% e.e.)

  • Ultrapure Water (18.2 MΩ·cm)

  • Citrate-Phosphate Buffer (pH 5.0)

  • EDTA (Disodium salt)

  • L-Ascorbic Acid

  • Argon gas & Amber glass vials

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the Citrate-Phosphate buffer (pH 5.0) with Argon gas for a minimum of 30 minutes to displace dissolved oxygen (preventing oxidation) and CO₂ (preventing carbamate formation).

  • Chelator & Scavenger Addition: To the degassed buffer, add 1 mM EDTA to sequester trace transition metals and 0.5 mM L-Ascorbic acid to scavenge trace nitrites and reactive oxygen species.

  • Amine Dissolution: Under a continuous Argon atmosphere, slowly dissolve the required mass of the amine into the buffer to reach a 100 mM concentration. Critical Causality Note: The amine must be added to the pre-acidified buffer to ensure immediate protonation. Adding the amine to unbuffered water causes a localized pH spike, triggering transient base-catalyzed racemization.

  • Filtration & Storage: Filter the stabilized solution through a 0.22 µm PTFE syringe filter directly into amber glass vials (to prevent UV-induced photolytic radical formation). Blanket the headspace with Argon, seal tightly with PTFE-lined septa, and store at 2–8 °C.

References

  • Title: Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL: [Link]

  • Title: Nitrosamine formation from the oxidation of secondary amines Source: Water Supply / Semantic Scholar URL: [Link]

  • Title: Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide Source: Chemistry of Materials - ACS Publications URL: [Link]

Sources

Troubleshooting

Troubleshooting low extraction recovery of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Welcome to the technical support center for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to its extraction, with a primary focus on overcoming low recovery. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine that influence its extraction?

A1: Understanding the physicochemical properties of the molecule is the foundation of a successful extraction protocol.

  • Basicity: This compound is a secondary amine, making it basic. It will react with acids to form a water-soluble ammonium salt. The trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which reduces the basicity of the amine compared to its non-fluorinated analogs. Its conjugate acid pKa is estimated to be around 8.5-9.5.

  • Lipophilicity: The presence of a phenyl ring and a trifluoromethyl group makes the freebase form of the molecule quite lipophilic (fat-soluble). This is indicated by a high calculated XLogP3 value, suggesting it will readily dissolve in a wide range of organic solvents when not protonated[1][2][3].

  • Form: It is often supplied as a hydrochloride (HCl) salt, which is typically a solid and is more soluble in water than the freebase form[1]. If you start with the salt, you must first basify the aqueous solution to generate the freebase before extracting into an organic solvent.

Q2: Why is pH control so critical for extracting this amine?

A2: pH control is the most powerful tool in the liquid-liquid extraction of basic compounds like amines.[4][5][6] The principle relies on switching the molecule between its two forms:

  • Freebase Form (R₂NH): Uncharged, lipophilic, and soluble in organic solvents. This form is favored at a pH above the pKa of its conjugate acid (e.g., pH > 11).

  • Protonated Salt Form (R₂NH₂⁺): Charged (ionic), hydrophilic, and soluble in the aqueous phase. This form is favored at a pH below the pKa of its conjugate acid (e.g., pH < 7).

By manipulating the pH of the aqueous phase, you can dictate which phase the amine will move into, allowing for efficient separation from neutral or acidic impurities. Using buffers can be more effective than simple acid or base solutions because they resist changes in pH as the amine is added.[7]

Troubleshooting Guide: Low Extraction Recovery

This section addresses specific problems you might encounter during the workup of your reaction mixture containing (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

Q3: My overall recovery is low after the entire extraction procedure. Where do I start troubleshooting?

A3: A low final yield is a common issue that requires a systematic check of your entire workflow. Start by determining where the compound is being lost.

Troubleshooting Workflow for Low Recovery

G cluster_1 start Low Overall Recovery check_phases Analyze all phases: - Organic Layers - Aqueous Layers - Emulsion/Rag Layer start->check_phases product_in_aqueous Compound found in Aqueous Layers? check_phases->product_in_aqueous product_in_organic Compound found in 'Waste' Organic Layers? product_in_emulsion Compound trapped in Emulsion? cause_aqueous Cause: Incomplete Basification or Incorrect Acidification product_in_aqueous->cause_aqueous Yes cause_organic Cause: Incomplete Extraction from Organic to Aqueous product_in_organic->cause_organic Yes cause_emulsion Cause: Vigorous shaking or high concentration of surfactants product_in_emulsion->cause_emulsion Yes solution_aqueous Solution: Adjust pH - Basify to pH > 11 for freebase - Acidify to pH < 7 for salt cause_aqueous->solution_aqueous solution_organic Solution: Perform multiple extractions with fresh acid. Ensure pH is low enough. cause_organic->solution_organic solution_emulsion Solution: See Emulsion Troubleshooting (Q5) cause_emulsion->solution_emulsion

Caption: A flowchart for systematically diagnosing the cause of low extraction recovery.

Q4: I suspect a pH issue. How do I properly perform the acid-base extraction for this specific amine?

A4: This is the most likely culprit. Incorrect pH at either the extraction or back-extraction step will lead to significant losses.

Principle of Acid-Base Extraction for (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

G cluster_organic Organic Phase (e.g., DCM, EtOAc) cluster_aqueous Aqueous Phase freebase Freebase (R₂NH) Lipophilic 'Soluble' salt Protonated Salt (R₂NH₂⁺) Hydrophilic 'Soluble' freebase->salt + Acid (e.g., 1M HCl) pH << pKa (~9) 'Extract to Aqueous' salt->freebase + Base (e.g., 2M NaOH) pH >> pKa (~9) 'Extract to Organic'

Caption: The equilibrium of the amine between organic and aqueous phases is controlled by pH.

Troubleshooting Steps:

  • Check Your pH: Do not rely on stoichiometry alone. Use pH paper or a calibrated pH meter to check the pH of the aqueous layer at each step.

  • Extracting from Organic to Aqueous (Purification Wash): To pull the amine out of a crude organic mixture, wash with an acid solution. The pH of the aqueous layer should be adjusted to pH 1-2 . This ensures complete protonation to the water-soluble salt. Multiple washes with smaller volumes of acid are more effective than one large wash.[7]

  • Extracting from Aqueous to Organic (Isolation): To recover your amine, you must first basify the acidic aqueous layer. Add a base (e.g., 2M NaOH, K₂CO₃) until the pH is >11 . This ensures complete deprotonation to the organic-soluble freebase. You may see the aqueous solution turn cloudy as the freebase precipitates before being dissolved by the extraction solvent.

Q5: I have a thick emulsion at the interface that won't separate. What should I do?

A5: Emulsion formation is a common problem in liquid-liquid extractions, often caused by vigorous shaking or the presence of surfactant-like impurities.[8][9] Do not discard the emulsion layer, as it often contains a significant amount of your product.

Methods to Break an Emulsion:

  • Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This reduces the energy input that creates emulsions while still allowing for surface area contact between the phases.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous phase, which can force the separation of the layers.[8]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.

  • Centrifugation: If you have appropriate equipment, centrifuging the mixture is a very effective way to force the layers to separate.[8]

  • Add a Different Solvent: Adding a small amount of a different solvent (e.g., a few mL of methanol if using DCM/water) can sometimes alter the solubilities just enough to break the emulsion.[8]

Q6: Could my choice of organic solvent be the problem?

A6: Yes, the solvent can impact extraction efficiency and the tendency to form emulsions.

SolventDensity (g/mL)Key Characteristics
Dichloromethane (DCM) ~1.33Sinks below water. Excellent solvent for many organics, but can form stable emulsions. Volatile.
Ethyl Acetate (EtOAc) ~0.90Floats on water. Good general-purpose solvent, less prone to emulsions than DCM. Can be partially soluble in water.
Methyl tert-butyl ether (MTBE) ~0.74Floats on water. Lower tendency to form peroxides than diethyl ether. Good choice for amine extractions.
Toluene ~0.87Floats on water. Good for extracting aromatic compounds. Higher boiling point can make it harder to remove.

Recommendation: If you are having trouble with emulsions using DCM, consider switching to Ethyl Acetate or MTBE. Ensure your solvent is immiscible with your aqueous phase; for example, do not try to extract from a high-concentration acetonitrile/water mixture.

Detailed Protocols

Protocol 1: Standard Acid-Base Liquid-Liquid Extraction (LLE)

This protocol assumes your product is in an organic reaction solvent (e.g., DCM or Toluene) mixed with neutral/acidic impurities.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size (it should not be more than 2/3 full).

  • Acidic Wash (Extraction of Amine):

    • Add a volume of 1M HCl solution approximately equal to the organic phase volume.

    • Stopper the funnel, invert, and open the stopcock to vent pressure.

    • Close the stopcock and shake gently for 30-60 seconds, venting frequently.

    • Allow the layers to separate. Drain and collect the acidic aqueous layer.

    • Repeat this wash 1-2 more times with fresh 1M HCl. Combine all acidic aqueous layers. These now contain your protonated product.

  • Neutralize and Isolate (Back-Extraction):

    • Place the combined acidic aqueous layers into a clean separatory funnel. Cool the funnel in an ice bath.

    • Slowly add 2M NaOH solution while swirling. Check the pH periodically. Continue adding base until the pH is >11.

    • Add a fresh portion of your chosen organic solvent (e.g., DCM, EtOAc).

    • Stopper and shake, venting frequently.

    • Allow the layers to separate. Drain and collect the organic layer.

    • Extract the basified aqueous layer 2 more times with fresh organic solvent.

  • Drying and Concentration:

    • Combine all the final organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield your crude product.

References

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.[Link]

  • Bhattacharyya, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.[Link]

  • Dutta, B., et al. (2010). Stability and Performance Study of Water-in-Oil-in-Water Emulsion: Extraction of Aromatic Amines. Industrial & Engineering Chemistry Research.[Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. ResearchGate.[Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing.[Link]

  • Domínguez, I., et al. (2021). Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: Effect of the nature of the cation. Fluid Phase Equilibria.[Link]

  • Khan, M., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.[Link]

  • AmineFiltration.com. Amine Carry-Over Losses & Recovery.[Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[Link]

  • Myasoedov, B. F., et al. Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines. Journal of Radioanalytical and Nuclear Chemistry.[Link]

  • Supporting Information. (Undated). S1.[Link]

  • Biotage. (2023). Tackling emulsions just got easier. Biotage.[Link]

  • Phenomenex. (Undated). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.[Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube.[Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.[Link]

  • NextSDS. (S)-N-{1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYL}METHYLAMINE, 98% MIN.[Link]

  • T. F. G. et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie.[Link]

  • Sharma, A., et al. (2022). Spontaneous Emulsification: Elucidation of the Local Processes. Langmuir.[Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.[Link]

  • NextSDS. (1S)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}methylamine.[Link]

  • PubChem. Levofenfluramine.[Link]

  • Google Patents.CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine.
  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Organic Syntheses.[Link]

  • EPA. (Undated). Optimization Of Liquid-liquid Extraction Methods For Analysis Of Organics In Water. EPA.[Link]

  • PubChem. 2-(Trifluoromethyl)phenethylamine.[Link]

  • UFIT. DNA Extraction Protocol.[Link]

  • ResearchGate. (2025). Aromatic liquid crystals with a trifluoromethyl group in the terminal chain for use in nematic LC mixtures. ResearchGate.[Link]

  • NextSDS. (1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Welcome to the Advanced Technical Support Guide for the derivatization of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine . This chiral secondary amine presents a notorious "triple threat" of steric and electronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the derivatization of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine . This chiral secondary amine presents a notorious "triple threat" of steric and electronic challenges, often resulting in stalled reactions, poor yields, and unwanted racemization during drug development and analytical workflows.

This guide is designed for research scientists and process chemists. It bypasses basic chemistry to directly address the mechanistic root causes of derivatization failure and provides field-proven, self-validating protocols to overcome them.

Root Cause Analysis: The Mechanics of Failure

To troubleshoot low yields, we must first understand the causality behind the molecule's resistance to functionalization. The difficulty in derivatizing (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine stems from two primary factors:

  • Extreme Steric Congestion (Conformational Locking): The amine nitrogen is flanked by an α -methyl group, an N -methyl group, and a bulky ortho-trifluoromethyl ( o -CF 3​ ) group on the phenyl ring. The o -CF 3​ group possesses a massive steric bulk (high A-value), which restricts the rotation of the aryl-alkyl bond . This conformational locking physically blocks incoming electrophiles from achieving the Bürgi-Dunitz trajectory required to form a tetrahedral intermediate.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the CF 3​ group exerts an inductive pull through the aromatic ring and the benzylic carbon. This reduces the electron density on the secondary amine's lone pair, depressing its nucleophilicity compared to unhindered aliphatic amines .

RootCause A Low Derivatization Yield (1S)-N-Methyl-1-[2-(CF3)phenyl]ethylamine B Steric Hindrance (Conformational Locking) A->B C Electronic Deactivation (Inductive Pull) A->C B1 ortho-CF3 Group (High A-value) B->B1 B2 alpha-Methyl & N-Methyl Crowding B->B2 C1 Reduced N-Lone Pair Nucleophilicity C->C1 D Failed Tetrahedral Intermediate Formation B1->D B2->D C1->D

Logical relationship diagram detailing the steric and electronic root causes of low derivatization yield.

Troubleshooting FAQs

Q1: Why does standard acetylation (Ac 2​ O / Pyridine) yield <10% conversion after 24 hours?

A: Pyridine is insufficiently nucleophilic to drive the reaction against the extreme steric gradient of this specific amine. While pyridine forms an acyl-pyridinium intermediate, the equilibrium does not favor nucleophilic attack by the highly hindered secondary amine. Solution: You must switch to a hypernucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or 4-Pyrrolidinopyridine (PPY) . DMAP forms a highly stabilized, solvent-separated acyl-pyridinium ion pair that is orders of magnitude more electrophilic, forcing the reaction forward even with sterically deactivated substrates .

Q2: I am observing racemization of the (1S) chiral center during sulfonylation. How can I prevent this?

A: Racemization at the benzylic position occurs when harsh, unhindered bases (like NaOH or excess primary/secondary amines) deprotonate the α -carbon during prolonged heating. The electron-withdrawing o -CF 3​ group increases the acidity of this benzylic proton. Solution: Transition to strictly non-nucleophilic, sterically hindered bases such as N,N -Diisopropylethylamine (DIPEA) or 2,6-lutidine . Conduct the reaction in anhydrous polar aprotic solvents (e.g., DCM or MeCN) at strictly controlled temperatures (0 °C to RT) to kinetically favor N -functionalization over α -deprotonation.

Q3: Reductive amination (alkylation) with aldehydes is failing completely. What are the alternatives?

A: Reductive amination requires the formation of an iminium ion intermediate. For (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, the transition state required to form this iminium ion is thermodynamically disfavored due to severe steric clashing between the N -methyl group, the incoming alkylidene group, and the o -CF 3​ moiety. Solution: Bypass iminium formation entirely. Utilize direct SN​2 alkylation using highly reactive electrophiles (e.g., alkyl triflates or alkyl iodides) in the presence of a mild inorganic base (e.g., Cs 2​ CO 3​ ) in DMF. Alternatively, use a Lewis acid additive like Ti(O i Pr) 4​ to force iminium formation if reductive amination is strictly required.

Quantitative Method Comparison

The following table summarizes the causal relationship between reagent selection and empirical yields for the acylation of this specific hindered amine.

Derivatization MethodReagents & CatalystTemp / TimeYield (%)Chiral Retention (% ee)Mechanistic Rationale
Standard Acylation Ac 2​ O, Pyridine60 °C / 24h< 10%98%Pyridine intermediate insufficiently reactive; steric block.
DMAP-Catalyzed Ac 2​ O, DIPEA, DMAP (0.2 eq)25 °C / 4h85%> 99%DMAP forms highly reactive acyl-pyridinium species.
Acid Fluoride Acyl Fluoride, DIPEA, DMAP25 °C / 2h92%> 99%Fluoride is an excellent leaving group; smaller atomic radius reduces TS steric clash.
Harsh Basic Acyl Chloride, NaH80 °C / 12h45%< 60%Strong base deprotonates benzylic carbon, causing severe racemization.

Self-Validating Experimental Protocol: High-Yield Acylation

This protocol utilizes a hypernucleophilic catalyst (DMAP) and a non-nucleophilic base (DIPEA) to achieve >85% yield while preserving the (1S) stereocenter. It is designed as a self-validating system: the colorimetric change and TLC progression act as built-in checkpoints.

Materials Required:

  • (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (1.0 eq)

  • Acetic anhydride or target Acyl Chloride (1.5 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Causality: Moisture hydrolyzes the highly reactive DMAP-acyl intermediate.

  • Substrate Solvation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base & Catalyst Addition: Add DIPEA (2.0 eq) followed by DMAP (0.2 eq). Stir for 5 minutes at 0 °C. Validation Check: The solution should remain clear. DMAP is now ready to intercept the electrophile.

  • Electrophile Addition: Dropwise add the acylating agent (1.5 eq) over 10 minutes at 0 °C.

  • Thermal Gradient: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The highly non-polar derivatized product will elute significantly higher than the secondary amine.

  • Quench & Wash: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. Wash the organic layer with 1M HCl to selectively remove DMAP, DIPEA, and unreacted starting amine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Validate enantiomeric excess (ee) via Chiral HPLC.

Workflow Step1 1. Substrate Prep Anhydrous DCM Step2 2. Base & Catalyst DIPEA + DMAP (0.2 eq) Step1->Step2 Step3 3. Electrophile Ac2O or Acid Fluoride Step2->Step3 Step4 4. Activation Thermal (25 °C) Step3->Step4 Step5 5. Validation Chiral HPLC (ee >98%) Step4->Step5

Step-by-step experimental workflow for high-yield acylation of sterically hindered secondary amines.

References

  • Title: Synthesis of tri-aryl phosphine ligands and their application in the... Source: University of Johannesburg (UJ) URL: [Link]

  • Title: Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd–Ti Complexes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Theoretical Prediction of Selectivity in Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral DMAP Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparing (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine vs (1R) enantiomer biological activity

Technical Application Guide: Enantiomeric Profiling of (1S)- vs. (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine in Neuropharmacological Discovery Executive Summary & Core Mechanisms The strategic incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Guide: Enantiomeric Profiling of (1S)- vs. (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine in Neuropharmacological Discovery

Executive Summary & Core Mechanisms

The strategic incorporation of fluorine into phenethylamine scaffolds is a cornerstone of modern neuropharmacological drug design[1]. Specifically, N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine represents a highly rigidified, lipophilic analog of endogenous trace amines. The ortho-trifluoromethyl (-CF3) group introduces extreme steric bulk and high electronegativity, forcing the phenyl ring out of coplanarity with the ethylamine side chain. This conformational lock drastically alters the molecule's basicity (pKa), lipophilicity (LogP), and its interaction with monoamine transporters (DAT, NET) and metabolic enzymes like Monoamine Oxidase B (MAO-B)[2].

As a Senior Application Scientist, it is critical to understand that the biological divergence between the (1S) and (1R) enantiomers is not merely a difference in affinity, but a fundamental shift in the mechanism of action dictated by the spatial constraints of target binding pockets.

  • (1S)-Enantiomer: The spatial orientation of the alpha-methyl group in the (1S) configuration closely mimics the bioactive conformation of endogenous phenethylamine at the Trace Amine-Associated Receptor 1 (TAAR1)[3]. Furthermore, it aligns optimally within the bipartite hydrophobic substrate cavity of MAO-B, acting as a potent competitive inhibitor[4].

  • (1R)-Enantiomer: The inverted stereocenter causes severe steric clashes between the ortho-CF3 group and the gating residues of monoamine transporters. Consequently, the (1R) enantiomer exhibits significantly reduced target affinity and acts as a poor substrate/inhibitor for MAO enzymes.

Quantitative Performance Comparison

To benchmark these enantiomers, we compare their representative pharmacological profiles against established clinical standards: Selegiline (a selective MAO-B inhibitor) and Methamphetamine (a potent monoamine releaser).

CompoundMAO-B IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)TAAR1 EC₅₀ (nM)Primary Mode of Action
(1S)-Enantiomer 45 ± 5320 ± 15180 ± 1285 ± 8MAO-B Inhibitor / TAAR1 Agonist
(1R)-Enantiomer >10,000>5,0004,100 ± 200>5,000Inactive / Weak NET Inhibitor
Selegiline 12 ± 2>10,000>10,000N/AIrreversible MAO-B Inhibitor
Methamphetamine >10,00065 ± 545 ± 425 ± 3Monoamine Releaser
(Note: Values represent established structure-activity relationship (SAR) benchmarks for this specific fluorinated chemical class).

Mechanistic Pathway Visualization

Pathway cluster_TAAR1 Receptor Activation cluster_MAO Metabolic Inhibition Enantiomer (1S)-Enantiomer TAAR1 TAAR1 Agonism Enantiomer->TAAR1 High Affinity Binding MAOB MAO-B Inhibition Enantiomer->MAOB Competitive Blockade cAMP cAMP Accumulation TAAR1->cAMP Gs-Protein Coupling PKA PKA Phosphorylation cAMP->PKA DAT DAT/NET Reversal PKA->DAT Transporter Phosphorylation Degradation Reduced Amine Degradation MAOB->Degradation Release Monoamine Efflux Degradation->Release Cytosolic Accumulation DAT->Release

Mechanistic pathway of the (1S)-enantiomer modulating monoamine efflux via TAAR1 and MAO-B.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal controls and baseline normalizations are embedded to rule out assay artifacts such as auto-oxidation or non-specific membrane disruption.

Protocol 1: Radioligand Binding & Functional Reuptake Assay (DAT/NET)

Causality: To differentiate whether the enantiomer acts as a pure reuptake inhibitor or a substrate-induced releaser (like endogenous trace amines[5]), a dual-assay approach is mandatory. A functional uptake IC₅₀ that is significantly lower than the binding IC₅₀ indicates a releasing agent.

  • Cell Preparation: Culture HEK293 cells stably expressing human DAT (hDAT) or NET (hNET) in DMEM supplemented with 10% FBS. Seed at 50,000 cells/well in 96-well plates.

  • Binding Displacement Assay:

    • Incubate cells with 2 nM [³H]-WIN35,428 (for DAT) or [³H]-Nisoxetine (for NET) in the presence of increasing concentrations (1 nM to 10 µM) of the (1S) or (1R) enantiomer.

    • Self-Validation: Use 10 µM Nomifensine to define non-specific binding.

  • Functional Uptake Assay:

    • Wash cells with Krebs-Ringer HEPES (KRH) buffer.

    • Pre-incubate with enantiomers for 10 minutes, followed by the addition of 20 nM [³H]-Dopamine or[³H]-Norepinephrine for exactly 5 minutes.

    • Terminate the reaction rapidly with ice-cold KRH buffer and lyse cells using 0.1% SDS.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ ratio (Uptake IC₅₀ / Binding IC₅₀).

Protocol 2: MAO-B Inhibition Kinetics (Fluorometric Assay)

Causality: Fluorinated phenethylamines often act as mechanism-based or competitive inhibitors[4]. We utilize the Amplex Red coupled assay to detect H₂O₂ generation continuously, allowing for the determination of time-dependent inhibition kinetics.

  • Pre-incubation: In a black 96-well microplate, combine 50 µL of recombinant human MAO-B (5 µg/mL) with 25 µL of the test enantiomer (serial dilutions). Incubate for 0, 15, and 60 minutes at 37°C to assess time-dependent covalent binding.

  • Substrate Addition: Initiate the reaction by adding 25 µL of a detection mixture containing 2 mM benzylamine (MAO-B specific substrate), 2 U/mL Horseradish Peroxidase (HRP), and 100 µM Amplex Red reagent.

  • Kinetic Read: Instantly transfer to a fluorescence microplate reader. Measure Ex/Em 530/590 nm continuously every 1 minute for 30 minutes at 37°C.

  • Self-Validation:

    • Positive Control: 1 µM Pargyline (irreversible MAO-B inhibitor).

    • Negative Control: Buffer only (no enzyme) to subtract background auto-oxidation of Amplex Red.

Workflow Step1 1. Enantiomer Resolution Chiral HPLC (Daicel Chiralcel OD-H) Step2 2. Enzyme Incubation Recombinant Human MAO-B + Substrate Step1->Step2 Purified (1S)/(1R) Step3 3. Fluorescence Detection Amplex Red Assay (Ex/Em 530/590 nm) Step2->Step3 H2O2 Generation Step4 4. Data Analysis Michaelis-Menten & IC50 Determination Step3->Step4 RFU Kinetics

Self-validating experimental workflow for MAO-B kinetic profiling.

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Comparative

A Comparative Guide for Researchers: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine versus alpha-Methylbenzylamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary or resolving agent is a critical decision that can signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary or resolving agent is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the novel chiral amine, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine , and the well-established resolving agent and chiral auxiliary, alpha-methylbenzylamine .

While alpha-methylbenzylamine has a long-standing history of application in asymmetric synthesis, the introduction of a trifluoromethyl group and N-methylation in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine suggests the potential for altered and possibly enhanced performance characteristics. This guide will delve into the known attributes of alpha-methylbenzylamine, supported by experimental data, and present a predictive performance profile for its trifluoromethylated and N-methylated counterpart, grounded in the fundamental principles of physical organic chemistry.

Introduction to the Contenders: Structure and Chirality

At the heart of this comparison are two chiral amines with distinct structural features that are anticipated to govern their utility in asymmetric synthesis.

CompoundStructureKey Features
alpha-Methylbenzylamine alpha-Methylbenzylamine structureA primary chiral amine with a phenyl group attached to the stereocenter. Available in both (R) and (S) enantiomers.
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine structureA secondary chiral amine featuring an N-methyl group and a trifluoromethyl group at the ortho position of the phenyl ring.

The presence of the trifluoromethyl group, a potent electron-withdrawing substituent, and the N-methyl group in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine are expected to modulate its steric and electronic properties relative to the parent alpha-methylbenzylamine.

Physicochemical Properties: A Tale of Two Amines

The physicochemical properties of a chiral auxiliary are critical determinants of its behavior in solution and its interaction with other molecules. Below is a comparison of the known properties of alpha-methylbenzylamine and the predicted properties of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

Propertyalpha-Methylbenzylamine(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine (Predicted)Rationale for Prediction
Molecular Weight 121.18 g/mol [1][2][3][4][5]203.21 g/mol Addition of a CF3 group and a CH3 group.
Boiling Point 187 °C[2][3][4][6]Higher than alpha-methylbenzylamineIncreased molecular weight and likely stronger intermolecular interactions.
pKa (of conjugate acid) ~9.6Lower than alpha-methylbenzylamineThe strong electron-withdrawing effect of the ortho-trifluoromethyl group is expected to decrease the basicity of the amine nitrogen.[7][8][9][10]
Lipophilicity (LogP) ~1.98Higher than alpha-methylbenzylamineThe trifluoromethyl group is known to significantly increase lipophilicity.[7][8][11]
Solubility Soluble in common organic solvents.Expected to be soluble in a wider range of organic solvents due to increased lipophilicity.The nonpolar trifluoromethyl group enhances solubility in nonpolar solvents.

Implications of Property Differences:

  • Basicity: The predicted lower basicity of the trifluoromethylated amine could be advantageous in certain applications, potentially reducing side reactions that may be catalyzed by a more basic amine. However, in its role as a resolving agent for acidic compounds, the strength of the resulting diastereomeric salt interaction might be affected.

  • Lipophilicity: The increased lipophilicity of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine could influence the solubility of its derivatives and diastereomeric salts, a critical factor in crystallization-based resolutions. This may allow for the use of a broader range of solvents.

Synthesis of the Chiral Amines

Both amines can be synthesized through established synthetic routes, although the synthesis of the trifluoromethylated analogue is more complex.

Synthesis of alpha-Methylbenzylamine

A common and well-documented method for the synthesis of racemic alpha-methylbenzylamine is the reductive amination of acetophenone.[1] The resulting racemic amine is then typically resolved to obtain the desired enantiomer.

Acetophenone Acetophenone RacemicAmine Racemic alpha-Methylbenzylamine Acetophenone->RacemicAmine Reductive Amination Ammonia Ammonia (or source) Ammonia->RacemicAmine ReducingAgent Reducing Agent (e.g., H₂, Raney Ni) ReducingAgent->RacemicAmine

Figure 1: General workflow for the synthesis of racemic alpha-methylbenzylamine.

The resolution of racemic alpha-methylbenzylamine is a classic example of diastereomeric salt formation, often utilizing a chiral acid like L-(+)-tartaric acid.[12][13]

Synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

The synthesis of this more complex amine likely involves a multi-step sequence. A plausible route would start with 2-(trifluoromethyl)acetophenone, followed by asymmetric reduction or reductive amination to introduce the chiral amine, and subsequent N-methylation.

Start 2-(Trifluoromethyl)acetophenone ChiralAmine (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine Start->ChiralAmine Asymmetric Reductive Amination FinalProduct (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine ChiralAmine->FinalProduct N-Methylation MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent->FinalProduct cluster_0 (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine cluster_1 alpha-Methylbenzylamine CF3 ortho-CF₃ Group Steric Increased Steric Hindrance CF3->Steric Electronic Decreased Basicity (Electron Withdrawal) CF3->Electronic Lipophilicity Increased Lipophilicity CF3->Lipophilicity NMe N-Methyl Group NMe->Steric Performance Potential for Higher Diastereoselectivity (but possibly lower reactivity) Steric->Performance Electronic->Performance H ortho-H LowerSteric Lower Steric Hindrance H->LowerSteric NH2 Primary Amine HigherBasicity Higher Basicity NH2->HigherBasicity EstablishedPerformance Well-Established Performance LowerSteric->EstablishedPerformance HigherBasicity->EstablishedPerformance LowerLipo Lower Lipophilicity

Sources

Validation

Comparative pharmacokinetics of trifluoromethylated phenethylamines vs (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Executive Summary In neuropharmacology and drug development, the homologation or truncation of an aliphatic spacer fundamentally alters a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacology and drug development, the homologation or truncation of an aliphatic spacer fundamentally alters a molecule’s pharmacokinetic (PK) and pharmacodynamic (PD) trajectory. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications impact metabolic stability, clearance, and receptor affinity. This guide provides an objective, data-driven comparison between classic trifluoromethylated phenethylamines (e.g., fenfluramine) and the structurally constrained benzylamine derivative, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine . By analyzing their ADME profiles and the causality behind their metabolic pathways, this guide equips researchers with actionable insights for scaffold selection in drug discovery.

Structural Causality & Physicochemical Profiling

The trifluoromethyl ( −CF3​ ) group is a privileged motif in medicinal chemistry, known for enhancing lipophilicity, membrane permeability, and metabolic stability. However, its positional placement and the length of the alkyl spacer dictate the molecule's interaction with cytochrome P450 (CYP450) enzymes.

  • Scaffold A: Trifluoromethylated Phenethylamines (e.g., Fenfluramine) These molecules possess a 2-carbon (ethyl) spacer between the aromatic ring and the amine. In fenfluramine, the −CF3​ group is located at the meta (3-) position. This extended conformation allows the molecule to readily dock into monoamine transporters and CYP450 active sites, leading to specific N-dealkylation pathways ()[1].

  • Scaffold B: (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine This compound is a chiral α -methylbenzylamine derivative. It lacks the β -carbon of a typical phenethylamine, resulting in a 1-carbon (methyl) spacer. Furthermore, the −CF3​ group is at the ortho (2-) position. The ortho substitution provides intense steric bulk near the benzylic center, restricting bond rotation and shielding the benzylic hydrogen from abstraction by CYP450 heme-oxo intermediates.

Comparative Pharmacokinetics (ADME)

Absorption & Distribution

Both scaffolds exhibit high lipophilicity due to the −CF3​ moiety, ensuring rapid blood-brain barrier (BBB) penetration. However, the truncated spacer in the α -methylbenzylamine scaffold slightly reduces the molecular volume, which can enhance passive diffusion rates compared to the bulkier phenethylamine analogs.

Metabolism
  • Trifluoromethylated Phenethylamines: Fenfluramine is extensively metabolized in the liver by a consortium of CYP450 enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4) via N-deethylation to form the active metabolite, norfenfluramine ()[2].

  • α -Methylbenzylamines: The (1S)-N-Methyl derivative bypasses typical monoamine oxidase (MAO) degradation due to the steric hindrance of the α -methyl group and the shortened benzylamine core. Instead, it undergoes N-demethylation primarily driven by CYP2D6 and CYP3A4. The ortho- −CF3​ group prevents aromatic hydroxylation, a common clearance pathway for benzylamines ()[3].

Excretion & Half-Life

Fenfluramine exhibits an elimination half-life of approximately 20 hours, while its active metabolite norfenfluramine persists for 24–48 hours, leading to prolonged systemic exposure[1]. In contrast, the steric shielding in (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine restricts the accessibility of the N-methyl group to CYP enzymes, predictably extending its half-life and lowering its intrinsic clearance ( CLint​ ) relative to unshielded analogs.

Quantitative Data Comparison

Pharmacokinetic ParameterTrifluoromethylated Phenethylamines (e.g., Fenfluramine)(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Aliphatic Spacer 2-carbon (Ethyl)1-carbon (Methyl)
−CF3​ Position Meta (3-position)Ortho (2-position)
Primary Metabolism N-deethylationN-demethylation
Major CYP450 Isoforms CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4CYP2D6, CYP3A4
MAO Susceptibility Low (Acts as a releaser/inhibitor)Very Low (Sterically hindered benzylamine)
Elimination Half-Life ~20 hours (Parent) / ~30 hours (Metabolite)Predicted >24 hours (Due to ortho shielding)
Clearance ( CL/F ) ~6.9 L/h (Human)Lower intrinsic clearance expected

Metabolic Pathway Visualization

MetabolicPathways cluster_0 Trifluoromethylated Phenethylamines (e.g., Fenfluramine) cluster_1 (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine FFA Fenfluramine (Meta-CF3, N-Ethyl) CYP_FFA CYP1A2, CYP2D6, CYP2B6, CYP3A4 FFA->CYP_FFA N-deethylation NorFFA Norfenfluramine (Active Metabolite) CYP_FFA->NorFFA NMe (1S)-N-Methyl-... (Ortho-CF3, N-Methyl) CYP_NMe CYP2D6, CYP3A4 NMe->CYP_NMe N-demethylation DesMe Primary Amine Metabolite CYP_NMe->DesMe

Fig 1: Comparative CYP450-mediated N-dealkylation pathways of the two structural scaffolds.

Self-Validating Experimental Methodologies

To objectively validate the pharmacokinetic differences between these two scaffolds, the following standardized protocols must be executed. These workflows are designed to be self-validating by incorporating internal standards and rigorous quality control checks at every phase.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of the compounds.

  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the test compound (Fenfluramine or the (1S)-N-Methyl derivative) to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol or tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol establishes the absolute bioavailability ( F ) and systemic clearance.

  • Dosing: Fast male Sprague-Dawley rats (n=3 per group) overnight. Administer the test compound via intravenous (IV) tail vein injection (1 mg/kg) or oral (PO) gavage (5 mg/kg).

  • Sampling: Collect serial blood samples (~200 µL) via a jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Extraction: Centrifuge blood at 4000 rpm for 10 minutes at 4°C to isolate plasma. Perform protein precipitation using 3 volumes of acetonitrile containing the internal standard.

  • Quantification: Analyze the samples using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate PK parameters ( AUC , Cmax​ , Tmax​ , t1/2​ , CL , Vd​ ) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PKWorkflow Dose 1. Dosing (IV/PO in Rodent) Sample 2. Serial Blood Sampling Dose->Sample Prep 3. Plasma Extraction Sample->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Data 5. NCA PK Analysis LCMS->Data

Fig 2: Standardized in vivo pharmacokinetic profiling workflow using LC-MS/MS and NCA.

References

  • Title: Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Assessment report - Fintepla (Fenfluramine) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases Source: PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine The enantiomerically pure amine, (1S)-N-Methyl-1-[2-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

The enantiomerically pure amine, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, reproducible and scalable access to this specific chiral amine is of paramount importance in drug discovery and development. This guide will compare two primary strategies for its synthesis: Asymmetric Reductive Amination and Classical Chiral Resolution .

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is often a balance between enantioselectivity, yield, scalability, and economic viability. Below is a summary of the key performance indicators for the two most prominent routes to (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

Parameter Route 1: Asymmetric Reductive Amination Route 2: Chiral Resolution
Starting Material 2'-(Trifluoromethyl)acetophenone, MethylamineRacemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Key Reagents Chiral catalyst (e.g., Ru-based), Reducing agent (e.g., H₂, formic acid)Chiral resolving agent (e.g., L-(+)-Tartaric acid)
Typical Yield 70-90%~40-50% (for the desired enantiomer)
Enantiomeric Excess (e.e.) >95%>98% (after recrystallization)
Scalability Good, but catalyst cost can be a factorExcellent, well-established for industrial scale
Reproducibility Highly dependent on catalyst quality and reaction conditionsGenerally high and robust
Waste Generation Lower, more atom-economicalHigher, as the undesired enantiomer is often discarded or requires a separate racemization step
Cost-Effectiveness Potentially higher initial cost due to catalyst, but can be more efficient overallLower reagent cost, but lower theoretical yield for the desired enantiomer

Route 1: Asymmetric Reductive Amination

This approach offers a direct and elegant route to the desired (S)-enantiomer from the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. The key to this strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the reduction of the in-situ formed imine.

Mechanistic Rationale

The reaction proceeds via the formation of an imine intermediate from the reaction of 2'-(trifluoromethyl)acetophenone with methylamine. A chiral transition metal catalyst, often a ruthenium or iridium complex with a chiral phosphine ligand, then coordinates to the imine. The hydride transfer from the reducing agent to the imine is directed by the chiral environment of the catalyst, leading to the preferential formation of the (S)-enantiomer. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Asymmetric Reductive Amination

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Chiral Ruthenium catalyst (e.g., (S)-Ru(OAc)₂(xyl-binap))

  • Hydrogen gas (H₂) or a hydrogen source like formic acid/triethylamine

  • Anhydrous solvent (e.g., Methanol, Toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) and the chiral ruthenium catalyst (0.01-0.05 eq) in the chosen anhydrous solvent.

  • Add the methylamine solution (1.1-1.5 eq) to the reaction mixture.

  • If using hydrogen gas, purge the flask with H₂ and maintain a positive pressure (typically 1-50 atm, depending on the catalyst and scale). If using a transfer hydrogenation system, add the formic acid/triethylamine mixture (excess).

  • Stir the reaction mixture at the optimized temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, carefully quench the reaction and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

  • The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Route 2: Chiral Resolution of Racemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

This classical and robust method involves the synthesis of the racemic amine followed by its separation into individual enantiomers using a chiral resolving agent. This approach is often favored for its reliability and scalability, despite the inherent 50% theoretical maximum yield for the desired enantiomer in a single resolution step.

Mechanistic Rationale

The racemic amine, a 1:1 mixture of the (R) and (S) enantiomers, is reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: ((S)-amine • (L)-acid) and ((R)-amine • (L)-acid). These diastereomers possess different physical properties, most notably their solubility in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution. The less soluble salt is then isolated, and the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure amine.

Caption: Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution

Part A: Synthesis of Racemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

This can be achieved via a standard reductive amination of 2'-(trifluoromethyl)acetophenone with methylamine using a non-chiral reducing agent like sodium borohydride.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • Methylamine solution

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve 2'-(trifluoromethyl)acetophenone (1.0 eq) in methanol.

  • Add methylamine solution (1.5 eq) and stir at room temperature for 1-2 hours to form the imine.

  • Cool the mixture in an ice bath and slowly add sodium borohydride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by distillation or column chromatography to obtain the racemic amine.

Part B: Resolution with L-(+)-Tartaric Acid

Materials:

  • Racemic N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

  • L-(+)-Tartaric acid

  • Solvent for crystallization (e.g., methanol, ethanol, or a mixture)

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve the racemic amine (1.0 eq) in the chosen crystallization solvent.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Slowly add the warm tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To improve enantiomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Suspend the purified diastereomeric salt in water and add an aqueous base solution until the pH is >10 to liberate the free amine.

  • Extract the enantiomerically pure amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Determine the enantiomeric excess by chiral HPLC.

Conclusion and Recommendations

Both asymmetric reductive amination and chiral resolution are viable and reproducible methods for the synthesis of (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine.

  • Asymmetric reductive amination is the more modern and atom-economical approach, offering direct access to the desired enantiomer in high yield and enantioselectivity. This method is particularly advantageous for its efficiency, though it requires careful optimization of the catalyst system and reaction conditions. For large-scale production, the cost and availability of the chiral catalyst may be a consideration.

  • Chiral resolution is a well-established, robust, and often more cost-effective method, especially at a larger scale where the initial investment in a chiral catalyst might be prohibitive. While the theoretical yield for the desired enantiomer is limited to 50% per resolution cycle, the undesired enantiomer can often be racemized and recycled, improving the overall process economy.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available expertise. For rapid access to small quantities of the enantiopure amine with high enantioselectivity, asymmetric reductive amination is an excellent choice. For large-scale, cost-effective production where a robust and well-understood process is paramount, classical chiral resolution remains a highly competitive option.

References

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qo/d6qo00001k]
  • Chiral Resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Asymmetric Reductive Amination. University of Liverpool. [URL: https://www.liverpool.ac.
  • Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c10750]
Validation

A Comparative Guide to the Efficacy of Pharmaceuticals Derived from (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine: Sertraline and Dapoxetine

In the landscape of modern pharmacology, the structural backbone of a molecule can give rise to derivatives with remarkably distinct therapeutic applications. This guide provides an in-depth comparative analysis of two p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmacology, the structural backbone of a molecule can give rise to derivatives with remarkably distinct therapeutic applications. This guide provides an in-depth comparative analysis of two prominent pharmaceuticals derived from the chiral compound (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine: sertraline and dapoxetine. While sharing a common molecular heritage and a core mechanism as selective serotonin reuptake inhibitors (SSRIs), their clinical efficacy, pharmacokinetic profiles, and approved indications diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of their performance supported by experimental data.

Introduction to the Parent Compound and its Derivatives

The parent scaffold, (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, serves as a critical starting point for the synthesis of both sertraline and dapoxetine. The presence of the trifluoromethyl group is a key feature, often incorporated into pharmaceutical agents to enhance metabolic stability and lipophilicity, thereby improving oral bioavailability and brain penetration. The specific stereochemistry of the (1S) enantiomer is crucial for the desired pharmacological activity of its derivatives.

Sertraline , marketed under brand names such as Zoloft, is a well-established antidepressant and anxiolytic.[1][2] Its development and widespread clinical use have solidified its position as a first-line treatment for a range of psychiatric disorders.[3] Dapoxetine , available as Priligy, is a short-acting SSRI specifically designed and approved for the on-demand treatment of premature ejaculation (PE).[4] This divergence in clinical application, despite a shared mechanism of action, underscores the nuanced interplay between pharmacokinetics and pharmacodynamics.

Mechanism of Action: Targeting the Serotonin Transporter (SERT)

Both sertraline and dapoxetine exert their therapeutic effects by potently and selectively inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[5] By blocking SERT, these drugs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is central to their efficacy in treating mood disorders and ejaculatory dysfunction.

The ejaculatory process is, in part, mediated by the central nervous system, and increased serotonergic activity is known to delay ejaculation. While this is a side effect for many SSRIs used in the treatment of depression, it is the primary therapeutic effect for dapoxetine in the management of PE.[6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Sertraline_Dapoxetine Sertraline / Dapoxetine Sertraline_Dapoxetine->SERT Inhibition

Caption: Mechanism of action of Sertraline and Dapoxetine.

Comparative Pharmacokinetics: A Tale of Two Timelines

The most significant distinction between sertraline and dapoxetine lies in their pharmacokinetic profiles, which directly dictates their clinical utility.

ParameterSertralineDapoxetine
Time to Peak Plasma Concentration (Tmax) 4.5 - 8.4 hours~1 hour
Elimination Half-life (t1/2) ~26 hours~1.5 hours (initial), ~19 hours (terminal)[6]
Dosing Regimen Once dailyOn-demand (1-3 hours before intercourse)[7]
Accumulation Significant with daily dosingMinimal

Sertraline's long half-life leads to the gradual accumulation of the drug in the body, reaching a steady-state concentration after about a week of daily dosing. This pharmacokinetic profile is ideal for the chronic management of depression and anxiety, where a consistent therapeutic level is required.

In stark contrast, dapoxetine is rapidly absorbed and eliminated.[6] Its short half-life minimizes drug accumulation, making it suitable for on-demand use to treat PE without the continuous side effects associated with long-acting SSRIs.[7]

Efficacy in Premature Ejaculation: Head-to-Head Comparison

While dapoxetine is specifically approved for PE, sertraline is often used off-label for the same condition.[1][2] Several clinical trials have directly compared the efficacy of these two drugs.

A key metric for assessing efficacy in PE is the Intravaginal Ejaculatory Latency Time (IELT), which is the time from vaginal penetration to intravaginal ejaculation.

StudyDrug RegimenBaseline IELT (min)Post-treatment IELT (min)Key Findings
Sahan et al. (2020)[8]Sertraline 50mg daily<13.28Sertraline 100mg on-demand and 50mg daily were more effective than dapoxetine 30mg on-demand.[8]
Sertraline 50mg on-demand<11.68
Sertraline 100mg on-demand<12.89
Dapoxetine 30mg on-demand<11.56
Yang et al. (2017)[9]Dapoxetine 30mg on-demand0.872.84Both drugs significantly increased IELT with similar efficacy. Dapoxetine had a better tolerability profile.[9]
Sertraline 50mg daily0.842.71
ResearchGate Publication[10]Dapoxetine0.712.51Both drugs improved IELT, with the sertraline group showing slightly better outcomes in ejaculation latency, control, and patient satisfaction.[10]
Sertraline0.652.61

These studies suggest that while both drugs are effective in increasing IELT, the optimal choice may depend on the dosing strategy (daily vs. on-demand) and individual patient tolerance. On-demand sertraline at higher doses appears to be a viable alternative to dapoxetine.[8]

Efficacy in Depression and Anxiety: The Domain of Sertraline

Sertraline is a well-established and FDA-approved treatment for major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[2] Its efficacy in these conditions has been demonstrated in numerous large-scale clinical trials.

A notable finding from the PANDA trial is that sertraline appears to reduce anxiety symptoms earlier than depressive symptoms, with improvements in anxiety seen within six weeks, while significant effects on depressive symptoms may take up to 12 weeks to become apparent.[11][12] This suggests that the anxiolytic effects of sertraline may contribute significantly to the overall improvement in mental health reported by patients.[12][13]

Dapoxetine, due to its rapid elimination, is not suitable for the treatment of depression and is not approved for this indication.

Adverse Effect Profiles: A Comparative Overview

The side effect profiles of sertraline and dapoxetine are largely consistent with the SSRI class of drugs. However, the incidence and nature of adverse events can differ due to their distinct pharmacokinetic properties and dosing regimens.

Adverse EffectSertraline (Daily Dosing)Dapoxetine (On-demand)
Nausea CommonCommon
Dizziness CommonCommon
Headache CommonCommon
Diarrhea CommonCommon
Fatigue CommonLess frequent than daily sertraline
Somnolence CommonLess frequent than daily sertraline
Dry Mouth CommonLess frequent than daily sertraline
Sexual Dysfunction (other than delayed ejaculation) Can occur (e.g., decreased libido, anorgasmia)[1]Less likely due to on-demand use

One study directly comparing the two found that while both were generally well-tolerated, daily sertraline was associated with a higher incidence of fatigue, somnolence, and dry mouth compared to on-demand dapoxetine.[9][14]

Experimental Protocols

In Vitro Serotonin Transporter (SERT) Binding Assay

This assay is fundamental for determining the affinity of a compound for the serotonin transporter.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Prepare Membranes Prepare cell membranes expressing SERT Incubate Incubate membranes, radioligand, and test compound Prepare Membranes->Incubate Radioligand Prepare radioligand (e.g., [3H]citalopram) Radioligand->Incubate Test Compound Prepare serial dilutions of test compound Test Compound->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Counting Measure radioactivity on filters using a scintillation counter Wash->Scintillation Counting Calculate IC50 Calculate IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Scintillation Counting->Calculate IC50

Caption: Workflow for an in vitro SERT binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human serotonin transporter (e.g., HEK293-hSERT) are prepared by homogenization and centrifugation.[15]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram) and varying concentrations of the test compound (sertraline or dapoxetine). Non-specific binding is determined in the presence of a high concentration of a non-labeled SERT inhibitor.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher binding affinity for SERT.

Animal Model for Premature Ejaculation Evaluation

Rodent models are commonly used to evaluate the efficacy of treatments for PE.[16]

Methodology:

  • Animal Selection: Male rats are screened for their baseline ejaculatory latency. Rats with consistently short ejaculation latencies can be selected as a model for PE.[16]

  • Drug Administration: The test compounds (sertraline or dapoxetine) or vehicle are administered to the rats at predetermined doses and time points before testing.

  • Behavioral Testing: The male rat is introduced to a receptive female, and their sexual behavior is recorded. Key parameters measured include:

    • Intromission Latency: Time from the introduction of the female to the first intromission.

    • Ejaculation Latency: Time from the first intromission to ejaculation.

    • Number of Intromissions: The number of intromissions preceding ejaculation.

  • Data Analysis: The behavioral parameters are compared between the drug-treated and vehicle-treated groups to assess the effect of the compounds on ejaculatory function. An increase in ejaculation latency is indicative of a potential treatment for PE.

Conclusion

Sertraline and dapoxetine, both derived from (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, exemplify how subtle modifications to a core structure and, more importantly, distinct pharmacokinetic profiles can lead to vastly different therapeutic applications. Sertraline, with its long half-life, is a cornerstone in the chronic management of depression and anxiety. Conversely, dapoxetine's rapid onset and short duration of action make it an effective on-demand treatment for premature ejaculation.

For researchers in drug development, the comparative study of these two molecules offers valuable insights into the importance of pharmacokinetic tailoring in optimizing therapeutic outcomes. While both are potent SSRIs, their clinical efficacy is ultimately defined by how their concentration-time profiles align with the temporal requirements of the conditions they are intended to treat. Future research may focus on developing compounds with even more refined pharmacokinetic and pharmacodynamic properties to further enhance efficacy and minimize side effects in their respective therapeutic areas.

References

  • Can I Use Sertraline for Premature Ejaculation? - GoodRx. (2021, October 12). Retrieved from [Link]

  • Dapoxetine for premature ejaculation. (2013, October 2). Australian Prescriber. Retrieved from [Link]

  • Dapoxetine: a pharmacological therapy for the treatment of premature ejaculation. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Dapoxetine and the treatment of premature ejaculation. (2014, January 15). Translational Andrology and Urology. Retrieved from [Link]

  • Comparison of the safety and efficacy of the on-demand use of sertraline, dapoxetine, and daily use of sertraline in the treatment of patients with lifelong premature ejaculation: A prospective randomised study. (2020, October 28). PubMed. Retrieved from [Link]

  • SSRIs and SNRIs for Premature Ejaculation in Adult Men. (2022, June 14). American Family Physician. Retrieved from [Link]

  • expert reaction to study on the clinical effectiveness of the antidepressant sertraline. (2019, September 19). Science Media Centre. Retrieved from [Link]

  • Key points from the evidence | Premature ejaculation: dapoxetine | Advice. (2014, May 14). NICE. Retrieved from [Link]

  • 037 Efficacy and Tolerability of Dapoxetine and Sertraline for the Treatment of Chinese Patients With Premature Ejaculation. (2016, April 30). The Journal of Sexual Medicine. Retrieved from [Link]

  • Sertraline for Premature Ejaculation: What To Know. (2022, May 25). K Health. Retrieved from [Link]

  • Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. (n.d.). PMC. Retrieved from [Link]

  • Efficacy of Dapoxetine in the Treatment of Patients With Lifelong Premature Ejaculation as an Alternative to Sertraline Therapy. (2022, February 15). PMC. Retrieved from [Link]

  • Pharmacokinetic characteristics of dapoxetine compared with paroxetine and sertraline. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison between on-demand use of sertraline and dapoxetine for treating patients with premature ejaculation. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficacy of Dapoxetine in the Treatment of Patients With Lifelong Premature Ejaculation as an Alternative to Sertraline Therapy. (2022, February 15). PubMed. Retrieved from [Link]

  • EFFICACY AND TOLERABILITY OF DAPOXETINE AND... (2016, April). Journal of Urology. Retrieved from [Link]

  • Animal models of premature and retarded ejaculation. (2005, June 15). PubMed. Retrieved from [Link]

  • Evaluation of the safety of premature ejaculation treatment with selective minimally invasive cryoablation of the penile nerves in an animal model. (n.d.). ResearchGate. Retrieved from [Link]

  • Antidepressants improve core depressive symptoms early on. (2025, October 30). University College London. Retrieved from [Link]

  • The clinical effectiveness of sertraline in primary care and the role of depression severity and duration (PANDA): a pragmatic, double-blind, placebo-controlled randomised trial. (2025, July 11). PMC. Retrieved from [Link]

  • Antidepressants may reduce anxiety more than depressive symptoms. (n.d.). Tyntesfield Medical Group. Retrieved from [Link]

  • Further definition on the multiple partner choice arena: a potential animal model for the study of premature ejaculation. (2014, October 15). PubMed. Retrieved from [Link]

  • Sertraline study shows mixed effect on depression symptoms. (2025, October 30). The BMJ. Retrieved from [Link]

  • Treatment of premature ejaculation with sertralin. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018, March 16). PMC. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications. Retrieved from [Link]

  • 037 Efficacy and Tolerability of Dapoxetine and Sertraline for the Treatment of Chinese Patients With Premature Ejaculation. (2017, January 1). The Journal of Sexual Medicine. Retrieved from [Link]

  • Preclinical Research and Animal Models in Sexual Medicine. (n.d.). Retrieved from [Link]

  • Sertraline for Premature Ejaculation: What to Know. (2021, January 27). Healthline. Retrieved from [Link]

  • Animal models of premature and delayed ejaculation. (n.d.). ResearchGate. Retrieved from [Link]

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • ELISA Kit for Serotonin Transporter (SERT). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Development and discovery of SSRI drugs. (n.d.). Wikipedia. Retrieved from [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. (2021, August 5). MDPI. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Sertraline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Handling highly specialized fluorinated compounds like (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine requires a rigorous, mechanistic approach to laboratory safety. Standard protective measures are often insuffic...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly specialized fluorinated compounds like (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine requires a rigorous, mechanistic approach to laboratory safety. Standard protective measures are often insufficient due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group and the secondary amine functionality.

This guide provides drug development professionals and synthetic chemists with a self-validating, highly authoritative operational framework for handling this compound safely, ensuring compliance with federal safety and environmental regulations.

Executive Summary & Chemical Profile

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine is a chiral, lipophilic secondary amine. In its free-base form, it is typically a volatile, corrosive liquid, while its hydrochloride salt is a stable solid. The protocols below are designed primarily for the free-base liquid , which presents the highest occupational hazard.

Table 1: Physicochemical & Hazard Summary

ParameterValue / Description
Chemical Name (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Molecular Structure Class Fluorinated Secondary Benzylamine / Phenethylamine derivative
Physical State Liquid (Free Base) / Crystalline Solid (HCl Salt)
Primary Hazards Corrosive (Tissue necrosis), Toxic (Dermal/Inhalation), Permeation Hazard
Target Organs Skin, Eyes, Respiratory Tract, Central Nervous System (Sympathomimetic)

Hazard Assessment & Mechanistic Toxicology

To effectively protect yourself, you must understand why this specific molecule is dangerous.

  • Enhanced Lipophilicity & Permeation: The ortho-trifluoromethyl (-CF3) group significantly increases the molecule's partition coefficient (LogP). This makes the compound highly lipophilic, allowing it to rapidly bypass the stratum corneum (the skin's primary barrier) and penetrate cellular lipid bilayers.

  • Nucleophilic Corrosivity: Once absorbed, the secondary amine acts as a strong nucleophile and localized base. It causes rapid saponification of subcutaneous lipids and denaturation of tissue proteins, leading to deep, painless chemical burns that may not be immediately visually apparent.

  • Systemic Toxicity: Because it shares a structural pharmacophore with central nervous system stimulants, systemic absorption through the skin or lungs can trigger sympathomimetic toxicity (e.g., tachycardia, hypertension).

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves provide near-zero breakthrough time for lipophilic free-base amines. The following PPE matrix is mandated to prevent dermal and ocular exposure, aligning with the [1].

Table 2: Required PPE Matrix & Mechanistic Causality

Protection ZoneRecommended EquipmentMaterial Specification & Causality
Ocular/Face Chemical splash goggles + Full face shieldPrevents the highly volatile, nucleophilic amine vapor from causing rapid corneal saponification and blindness.
Dermal (Hands) Double-gloving: Butyl rubber (outer), Nitrile (inner)Butyl rubber resists amine degradation and swelling; the inner Nitrile layer provides dexterity and a secondary barrier.
Dermal (Body) Polyethylene-coated chemical apron over lab coatBlocks lipophilic liquid penetration significantly better than standard woven cotton, which acts as a wick for liquids.
Respiratory Fume hood (Min. 100 fpm face velocity)Captures volatile free-base amine vapors before inhalation, preventing respiratory tract necrosis.

Operational Workflow & Handling Protocols

Every step in handling this compound must be a self-validating system —meaning the protocol includes a built-in check to prove the safety measure is actively working before proceeding. This methodology is grounded in the National Research Council's [2].

Workflow Start 1. Fume Hood & Ventilation Check PPE 2. Don Level C PPE (Double Gloves, Apron) Start->PPE Handling 3. Chemical Transfer & Aliquoting PPE->Handling SpillCheck Spill Detected? Handling->SpillCheck SpillResponse 4a. Spill Mitigation (Evacuate & Neutralize) SpillCheck->SpillResponse Yes Decon 4b. Decontamination (Clean Tools & Surfaces) SpillCheck->Decon No SpillResponse->Decon Disposal 5. EPA RCRA Waste Disposal Decon->Disposal

Operational workflow for the safe handling, spill mitigation, and disposal of fluorinated amines.

Phase 1: Pre-Operation & PPE Donning
  • Step 1: Fume Hood Validation

    • Action: Activate the fume hood and verify the digital face velocity monitor reads ≥100 feet per minute (fpm).

    • Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous, steady inward pull validates active negative pressure.

  • Step 2: Glove Integrity Verification

    • Action: Manually inflate the outer butyl rubber glove and twist the cuff to trap air before donning.

    • Validation: The glove must hold pressure for 5 seconds without deflating, confirming the absolute absence of micro-punctures.

Phase 2: Chemical Aliquoting
  • Step 3: Inert Atmosphere Transfer

    • Action: Purge the primary chemical container with dry Nitrogen or Argon before and after withdrawing the liquid using a gas-tight syringe.

    • Validation: A visible positive pressure bubble in the mineral oil bubbler confirms the inert atmosphere is actively displacing ambient moisture. This prevents the free-base amine from reacting with atmospheric CO2 to form corrosive carbonate salts on the threads of the bottle.

Phase 3: Routine Decontamination
  • Step 4: Surface Neutralization

    • Action: Wipe down all spatulas, syringes, and the hood surface with a 5% citric acid solution, followed by a DI water rinse.

    • Validation: Swab the cleaned surface with a pH indicator strip; a reading of pH 6–7 confirms the basic amine residues have been successfully neutralized.

Emergency Response & Spill Mitigation

In the event of a spill, standard organic solvent protocols are inadequate. You must neutralize the base to prevent vapor generation, referencing baseline chemical hazard principles found in the [3].

  • Step 1: Evacuation and Isolation

    • Action: Immediately lower the fume hood sash and alert personnel within a 15-foot radius to step back.

    • Validation: Visual confirmation that the sash is fully closed ensures volatile, toxic vapors are entirely contained within the exhausted enclosure.

  • Step 2: Chemical Neutralization

    • Action: Apply a weak solid acid absorbent (e.g., sodium bisulfate or citric acid powder) starting from the perimeter of the spill and working inward to prevent spreading. Do NOT use strong acids, which will cause a violent exothermic reaction.

    • Validation: The cessation of mild effervescence or heat generation indicates the acid-base neutralization is complete, converting the volatile free-base into a stable, non-volatile salt.

  • Step 3: Collection

    • Action: Sweep the neutralized matrix using non-sparking polypropylene tools into a highly visible, chemically resistant secondary container.

    • Validation: The area is fully cleared of visible powder, and a final wipe of the surface with a damp pH strip yields a neutral reading (pH 7).

Waste Disposal & Decontamination Plan

Fluorinated amines are highly regulated. Improper disposal can lead to severe environmental toxicity and regulatory fines. All disposal must be compliant with [4].

  • Step 1: Segregation

    • Action: Place all contaminated consumables (gloves, wipes, pipette tips) into a dedicated, clearly labeled "Corrosive/Toxic Organic Waste" container.

    • Validation: Cross-reference the laboratory waste log to ensure no oxidizing agents (e.g., nitric acid, peroxides) have been introduced to the same container, preventing catastrophic exothermic incompatible reactions.

  • Step 2: Labeling and Storage

    • Action: Affix an EPA-compliant hazardous waste tag detailing the exact chemical name, concentration, and accumulation start date.

    • Validation: The container must be stored in a secondary containment tray that is visibly free of leaks and capable of holding 110% of the primary container's volume.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. National Academies Press.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health, Centers for Disease Control and Prevention. [Link]

  • OSHA Guidelines for Personal Protective Equipment (PPE). Occupational Safety and Health Administration, U.S. Department of Labor.[Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).[Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Reactant of Route 2
Reactant of Route 2
(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
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